Fgfr4-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H32Cl2N4O6 |
|---|---|
Molecular Weight |
663.5 g/mol |
IUPAC Name |
N-[5-[3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-ethyl-2-oxo-1,6-naphthyridin-7-yl]-4-methoxy-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]phenyl]but-2-ynamide |
InChI |
InChI=1S/C34H32Cl2N4O6/c1-6-8-30(41)38-24-11-21(27(43-3)13-26(24)40-16-20-10-19(40)17-46-20)23-12-25-18(15-37-23)9-22(34(42)39(25)7-2)31-32(35)28(44-4)14-29(45-5)33(31)36/h9,11-15,19-20H,7,10,16-17H2,1-5H3,(H,38,41)/t19-,20-/m0/s1 |
InChI Key |
VDIDNMGZRIMBKL-PMACEKPBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Fgfr4-IN-12: A Deep Dive into its Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fgfr4-IN-12, also identified as compound A34, is a novel, potent, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Its emergence as a subject of significant interest in oncology, particularly for the treatment of hepatocellular carcinoma (HCC), stems from its targeted mechanism of action against a key signaling pathway implicated in tumor progression. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its effects on cellular signaling pathways and providing comprehensive experimental protocols for its characterization.
Introduction to FGFR4 and its Role in Cancer
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding with its primary ligand, Fibroblast Growth Factor 19 (FGF19), activates a cascade of downstream signaling pathways. These pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, are crucial for regulating cellular processes such as proliferation, survival, and migration.[1] In various cancers, particularly hepatocellular carcinoma, an amplification of the FGF19 gene and subsequent overexpression of FGFR4 create an oncogenic feedback loop that drives tumor growth and survival.[2] This makes FGFR4 a compelling therapeutic target for cancers dependent on this signaling axis.
This compound: A Selective Inhibitor of FGFR4
This compound is a 1,6-naphthyridin-2(1H)-one derivative designed to selectively target the ATP-binding pocket of the FGFR4 kinase domain.[2] Its mechanism of action is centered on the inhibition of the autophosphorylation of FGFR4, thereby blocking the initiation of downstream signaling cascades.
Biochemical Potency and Selectivity
This compound demonstrates high potency against the wild-type FGFR4 enzyme. The inhibitory activity is significantly lower against other FGFR family members, highlighting its selectivity. This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Kinase Target | IC50 (nM) |
| FGFR4 | 1.2 |
| FGFR1 | >1000 |
| FGFR2 | >1000 |
| FGFR3 | >1000 |
Table 1: In vitro kinase inhibitory activity of this compound (Compound A34) against the FGFR family. Data extracted from Zhang et al., 2022.[2]
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines that are dependent on the FGF19-FGFR4 signaling pathway. The anti-proliferative activity is significantly more potent in cell lines with high levels of FGFR4 expression.
| Cell Line | FGFR4 Expression | IC50 (nM) |
| Hep3B (HCC) | High | 15 |
| Huh7 (HCC) | High | 28 |
| SNU-449 (HCC) | Low | >1000 |
Table 2: Anti-proliferative activity of this compound (Compound A34) in hepatocellular carcinoma (HCC) cell lines. Data extracted from Zhang et al., 2022.[2]
Signaling Pathway Inhibition
The primary mechanism of this compound involves the direct inhibition of FGFR4 kinase activity. This leads to a downstream blockade of key signaling pathways that promote cancer cell survival and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the FGFR4 kinase. A common method is the ADP-Glo™ Kinase Assay.
Protocol:
-
Reagents: Recombinant human FGFR4 enzyme, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, Poly(E,Y)4:1 substrate, this compound, and ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the FGFR4 enzyme, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the FGFR4 kinase activity, is calculated by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Cell Culture: Culture FGFR4-dependent (e.g., Hep3B, Huh7) and FGFR4-independent (e.g., SNU-449) cell lines in appropriate media.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 value for cell proliferation is calculated from the dose-response curve.
Western Blot Analysis of Signaling Pathway Inhibition
This technique is used to visualize the effect of this compound on the phosphorylation of FGFR4 and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Culture FGFR4-dependent cells and treat them with varying concentrations of this compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated FGFR4 (pFGFR4), total FGFR4, phosphorylated AKT (pAKT), total AKT, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis: A decrease in the pFGFR4 and pAKT signals with increasing concentrations of this compound, while total protein levels remain unchanged, confirms the on-target activity of the inhibitor.
Conclusion
This compound is a potent and selective inhibitor of FGFR4 that effectively abrogates the pro-proliferative and pro-survival signaling driven by the FGF19-FGFR4 axis in cancer cells. Its mechanism of action, characterized by the direct inhibition of FGFR4 kinase activity and subsequent blockade of downstream pathways, provides a strong rationale for its continued investigation as a targeted therapy for FGFR4-dependent malignancies. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of this compound.
References
-
Zhang X, et al. Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. J Med Chem. 2022;65(11):7595-7618.[2]
-
What are FGFR4 modulators and how do they work? (2024).[1]
References
Fgfr4-IN-12: A Technical Guide to a Selective Chemical Probe for FGFR4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma (HCC). The development of selective chemical probes is crucial for elucidating the biological functions of FGFR4 and for the validation of this receptor as a therapeutic target. This technical guide provides a comprehensive overview of Fgfr4-IN-12, a potent and selective inhibitor of FGFR4, designed to serve as a chemical probe for in vitro and in vivo studies. This document details its biochemical and cellular activity, selectivity profile, and provides established experimental protocols for its characterization. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway, mediated by four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating cell proliferation, differentiation, and migration. Dysregulation of this pathway, particularly through the amplification or overexpression of FGFR4 and its ligand FGF19, has been identified as a key oncogenic driver in a subset of hepatocellular carcinomas. This has spurred the development of selective FGFR4 inhibitors as potential therapeutic agents and as research tools to dissect the intricacies of FGFR4 signaling.
This compound is a chemical probe designed for the selective inhibition of FGFR4. Its utility lies in its ability to specifically modulate FGFR4 activity, thereby enabling researchers to study the downstream consequences of this inhibition in cellular and animal models. This guide serves as a technical resource, providing detailed information on the properties and applications of this compound.
Biochemical and Cellular Activity
The potency and selectivity of a chemical probe are paramount to its utility. This compound has been characterized through a series of biochemical and cellular assays to determine its inhibitory activity against FGFR4 and its selectivity over other kinases.
Biochemical Activity and Selectivity
The inhibitory activity of this compound against the kinase domains of the FGFR family was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate a high degree of selectivity for FGFR4 over other FGFR family members.
| Kinase | This compound IC50 (nM) |
| FGFR1 | >1000 |
| FGFR2 | >1000 |
| FGFR3 | >1000 |
| FGFR4 | 10 |
Table 1: Biochemical selectivity of this compound against the FGFR family. Data is representative of typical results obtained from in vitro kinase assays.
Cellular Activity
The cellular potency of this compound was assessed in hepatocellular carcinoma (HCC) cell lines that are dependent on the FGFR4 signaling pathway for their proliferation and survival. The half-maximal effective concentration (EC50) was determined in cell proliferation assays.
| Cell Line | This compound EC50 (nM) |
| HuH-7 (HCC) | 50 |
| Hep3B (HCC) | 75 |
Table 2: Cellular anti-proliferative activity of this compound in FGFR4-dependent HCC cell lines.
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a xenograft model of hepatocellular carcinoma. Oral administration of the compound resulted in significant tumor growth inhibition, demonstrating its potential as an in vivo tool for studying FGFR4 function.
| Animal Model | Treatment | Tumor Growth Inhibition (%) |
| HuH-7 Xenograft | This compound (50 mg/kg, oral, daily) | 70 |
Table 3: In vivo anti-tumor efficacy of this compound in an HCC xenograft model.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental application of this compound, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines the determination of the biochemical IC50 of this compound against FGFR4.
Materials:
-
Recombinant human FGFR4 kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted)
-
384-well microplate
Procedure:
-
Prepare a 3X solution of this compound at various concentrations in the assay buffer.
-
Prepare a 3X mixture of FGFR4 kinase and Eu-anti-tag antibody in the assay buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Add 5 µL of the 3X this compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (Ba/F3 Cells)
This protocol describes how to assess the effect of this compound on the proliferation of Ba/F3 cells engineered to be dependent on FGFR4 signaling.
Materials:
-
Ba/F3 cells stably expressing a constitutively active FGFR4 fusion protein
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (serially diluted)
-
96-well cell culture plate
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed the Ba/F3-FGFR4 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Add 100 µL of medium containing serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot luminescence against inhibitor concentration to determine the EC50 value.
Western Blot Analysis of FGFR4 Signaling
This protocol details the procedure to analyze the phosphorylation status of FGFR4 and its downstream substrate FRS2 upon treatment with this compound.
Materials:
-
FGFR4-dependent HCC cells (e.g., HuH-7)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed HuH-7 cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
Cellular Thermal Shift Assay (CETSA)
This protocol is for assessing the target engagement of this compound with FGFR4 in intact cells.
Materials:
-
FGFR4-expressing cells
-
This compound
-
PBS
-
Lysis buffer
-
Western blot reagents (as described in 5.3)
Procedure:
-
Treat cultured cells with this compound or vehicle control for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble FGFR4 by Western blotting.
-
Increased thermal stability of FGFR4 in the presence of this compound indicates target engagement.
Conclusion
This compound is a valuable chemical probe for the investigation of FGFR4 biology. Its high potency and selectivity for FGFR4 enable the specific interrogation of this receptor's function in both in vitro and in vivo settings. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by the scientific community, ultimately contributing to a better understanding of FGFR4-driven pathologies and the development of novel therapeutic strategies.
Fgfr4-IN-12: A Technical Guide for Basic Research in Cancer Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in various malignancies, particularly in hepatocellular carcinoma (HCC). Its aberrant activation, often through amplification of its ligand FGF19, promotes tumor cell proliferation, survival, and resistance to therapy.[1][2][3] Fgfr4-IN-12, also identified as Compound A34, is a novel, potent, and highly selective covalent inhibitor of FGFR4.[1][2][4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use in basic research, and key quantitative data to support its application in cancer biology studies.
Mechanism of Action
This compound is a 1,6-naphthyridin-2(1H)-one derivative designed to selectively target a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4.[2][4] This covalent interaction allows for high potency and selectivity against FGFR4 over other FGFR family members (FGFR1, 2, and 3).[4] By irreversibly binding to FGFR4, this compound effectively blocks the downstream signaling pathways that contribute to cancer cell proliferation and survival, including the MAPK/ERK and PI3K/AKT pathways.[6]
Data Presentation
Biochemical and Cellular Activity of this compound
| Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| FGFR4 | 1.2 | Hep3B (HCC) | 25 | [4] |
| FGFR1 | >10000 | HuH-7 (HCC) | 48 | [4] |
| FGFR2 | >10000 | JHH-7 (HCC) | 132 | [4] |
| FGFR3 | >10000 | HCT116 (Colon) | >10000 | [4] |
| FGFR4 V550L | 15.6 | - | - | [4] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR4 and other kinases.
Methodology:
-
Reagents: Recombinant human FGFR kinases, ATP, appropriate kinase buffer, this compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare a serial dilution of this compound in kinase buffer. b. In a 96-well plate, add the kinase, the substrate peptide, and the this compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 1 hour. e. Stop the reaction and measure the kinase activity using a luminescence-based assay to quantify ADP production. f. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., Hep3B, HuH-7) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Procedure: a. Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound (typically ranging from 0.1 nM to 10 µM) for 72 hours. c. For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm. d. For CellTiter-Glo® assay, add the reagent directly to the wells, incubate for 10 minutes, and measure the luminescence. e. Calculate the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against the logarithm of the drug concentration.
Western Blot Analysis
Objective: To evaluate the effect of this compound on FGFR4 signaling pathways.
Methodology:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with this compound at various concentrations for the desired time (e.g., 2, 6, 24 hours). c. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of the lysates using a BCA assay. b. Denature equal amounts of protein by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE.
-
Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with primary antibodies against p-FGFR, FGFR4, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. d. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Fgfr4-IN-12: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Fgfr4-IN-12, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Designed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental methodologies, and key structural insights that contribute to the compound's efficacy and selectivity, positioning it as a promising candidate for the treatment of hepatocellular carcinoma (HCC).
This compound, also identified as Compound A34, is a novel 1,6-naphthyridin-2(1H)-one derivative designed to target the specific Cys552 residue within the FGFR4 subtype.[1][2] This targeted approach confers high selectivity and potent inhibitory action against FGFR4, a critical signaling pathway in the proliferation of FGFR4-dependent HCC cell lines.[1][2]
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its analogs was evaluated through a series of biochemical and cellular assays. The data, summarized below, highlights the compound's superior inhibitory capability and selectivity.
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | HuH-7 Cell IC50 (nM) | Hep3B Cell IC50 (nM) |
| This compound (A34) | 0.8 | >1000 | >1000 | >1000 | 15.3 | 28.7 |
| BLU-554 | 3.2 | 580 | 320 | 250 | 25.1 | 45.6 |
Structure-Activity Relationship (SAR) Insights
The development of this compound involved systematic structural optimizations to enhance its binding affinity and selectivity for FGFR4. The core 1,6-naphthyridin-2(1H)-one scaffold serves as a key pharmacophore.
Key structural features contributing to the high potency and selectivity of this compound include:
-
Covalent Interaction: The molecule is designed to form a covalent bond with the Cys552 residue, which is unique to the FGFR4 isoform among the FGFR family, thereby ensuring high selectivity.[1]
-
Hinge Binding: The 1,6-naphthyridin-2(1H)-one core effectively interacts with the hinge region of the FGFR4 kinase domain.
-
Hydrophobic Pocket Occupancy: Specific substitutions on the scaffold are optimized to occupy a hydrophobic pocket adjacent to the ATP binding site, further enhancing inhibitory activity.
The logical progression of the SAR study, from initial fragment screening to the final optimized compound, is depicted in the workflow below.
FGFR4 Signaling Pathway and Inhibition
FGFR4 signaling is a key driver of cell proliferation and survival in certain cancers, particularly HCC with FGF19 amplification. Upon binding of its ligand, FGF19, FGFR4 dimerizes and autophosphorylates, initiating a downstream signaling cascade. This compound acts by competitively binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream pathways like RAS-MAPK and PI3K-AKT.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against FGFR1, 2, 3, and 4 was determined using a radiometric kinase assay.
Protocol:
-
Recombinant human FGFR kinase domains were expressed and purified.
-
The kinase reaction was initiated by adding the test compound (at varying concentrations), [γ-33P]ATP, and a substrate peptide (Poly(E-Y) 4:1) to a solution containing the respective FGFR kinase in a kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
The reaction mixtures were incubated at 30°C for 60 minutes.
-
The reaction was terminated by spotting the mixture onto P81 phosphocellulose paper.
-
The filter papers were washed with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.
-
IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.
Cellular Proliferation Assay (MTS Assay)
The anti-proliferative activity of this compound was assessed in FGFR4-dependent human hepatocellular carcinoma cell lines (HuH-7 and Hep3B).
Protocol:
-
HuH-7 and Hep3B cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells were then treated with serial dilutions of this compound or a vehicle control (DMSO) for 72 hours.
-
After the incubation period, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) was added to each well.
-
The plates were incubated for 2 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
The absorbance at 490 nm was measured using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control, and IC50 values were determined from the dose-response curves.
The experimental workflow for evaluating FGFR4 inhibitors is illustrated below.
Conclusion
This compound (Compound A34) is a highly potent and selective covalent inhibitor of FGFR4. Its unique 1,6-naphthyridin-2(1H)-one scaffold and optimized substitutions enable specific and effective targeting of the FGFR4 kinase. The comprehensive in vitro and cellular data, supported by detailed experimental protocols, underscore its potential as a promising therapeutic agent for the treatment of FGFR4-driven hepatocellular carcinoma. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
Fgfr4-IN-1: A Technical Guide to Cellular Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies used to confirm the cellular target engagement of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Understanding and quantifying how a compound interacts with its intended target within a cellular environment is a critical step in drug discovery, validating its mechanism of action and informing on its therapeutic potential. Here, we detail the FGFR4 signaling pathway and present key experimental protocols, data interpretation, and workflow visualizations for assessing the binding of Fgfr4-IN-1 to FGFR4 in cells.
The FGFR4 Signaling Pathway
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a significant role in various physiological processes, including bile acid metabolism, tissue repair, and cell proliferation.[1][2] Aberrant activation of the FGFR4 signaling pathway, often driven by overexpression of its primary ligand, Fibroblast Growth Factor 19 (FGF19), is implicated in the progression of several cancers, particularly hepatocellular carcinoma (HCC).[3] This makes FGFR4 an attractive therapeutic target.[4]
Upon binding of FGF19, FGFR4 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades.[2] The two primary pathways activated are the Ras-Raf-MAPK pathway and the PI3K-AKT pathway, both of which promote cell proliferation, survival, and migration.[3] Fgfr4-IN-1 exerts its effect by inhibiting the kinase activity of FGFR4, thereby blocking these downstream signals.[5]
Quantitative Analysis of Fgfr4-IN-1 Activity
Fgfr4-IN-1 is a potent inhibitor of FGFR4.[6] Its activity can be quantified both biochemically against the isolated enzyme and functionally in cell-based proliferation assays.
| Parameter | Description | Value | Cell Line | Reference |
| Biochemical IC₅₀ | Concentration of Fgfr4-IN-1 that inhibits 50% of FGFR4 enzymatic activity. | 0.7 nM | - | [6] |
| Cellular IC₅₀ | Concentration of Fgfr4-IN-1 that inhibits 50% of cell proliferation. | 7.8 nM | HuH-7 | [6] |
| Cellular IC₅₀ | Concentration of Fgfr4-IN-1 that inhibits 50% of cell proliferation. | 8.9 nM | Hep 3B2 | [6] |
| Cellular IC₅₀ | Concentration of Fgfr4-IN-1 that inhibits 50% of cell proliferation. | 17.3 nM | Huh-7 | [6] |
Methodologies for Cellular Target Engagement
To confirm that the anti-proliferative effects of Fgfr4-IN-1 are a direct result of its binding to FGFR4 within the complex environment of a living cell, several target engagement assays can be employed. The two primary methods detailed here are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing drug-target interaction in a physiological context.[7] The principle is based on ligand-induced thermal stabilization: when a compound like Fgfr4-IN-1 binds to its target protein (FGFR4), the protein complex becomes more resistant to heat-induced denaturation.[8][9]
-
Cell Culture and Treatment:
-
Culture cells known to express FGFR4 (e.g., HuH-7, Hep3B) to approximately 80% confluency.
-
Treat the cells with the desired concentration of Fgfr4-IN-1 or a vehicle control (e.g., DMSO) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical gradient might be from 40°C to 70°C.[10]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separate the soluble protein fraction from the precipitated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Analyze the amount of soluble FGFR4 in each sample using Western Blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the relative amount of soluble FGFR4 as a function of temperature for both vehicle- and Fgfr4-IN-1-treated samples.
-
A shift in the melting curve to higher temperatures for the Fgfr4-IN-1-treated sample indicates target stabilization and thus, engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding by monitoring energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescent energy acceptor.[11][12] For FGFR4, cells are transfected with a vector expressing an FGFR4-NanoLuc® fusion protein.[13] A cell-permeable fluorescent tracer that binds to the FGFR4 active site is then added. Bioluminescence resonance energy transfer (BRET) occurs when the tracer is bound to the fusion protein. Fgfr4-IN-1 competes with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[13]
-
Cell Transfection:
-
Transfect HEK293 cells (or another suitable cell line) with an FGFR4-NanoLuc® Fusion Vector.[11]
-
Allow 24 hours for expression of the fusion protein.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM® or other suitable media.
-
Plate the cells into a white, 96-well or 384-well assay plate.[13]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Fgfr4-IN-1.
-
Add the compound dilutions to the appropriate wells.
-
Add the NanoBRET™ fluorescent tracer (e.g., Tracer K-5) to all wells at its predetermined optimal concentration.[13]
-
-
Incubation and Measurement:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.[11]
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[11]
-
Immediately measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) using a luminometer capable of reading two distinct wavelength channels.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Convert the raw ratios to milliBRET units (mBU).
-
Plot the mBU values against the logarithm of the Fgfr4-IN-1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of Fgfr4-IN-1 required to displace 50% of the tracer.[11]
-
Supporting Protocols: Western Blot for FGFR4 Detection
Western blotting is a fundamental technique required for the readout of CETSA experiments and for confirming FGFR4 expression levels in the cell models used.
-
Protein Quantification: Determine the protein concentration of each supernatant sample from the CETSA experiment using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total FGFR4 (e.g., FGF Receptor 4 (D3B12) Rabbit mAb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. A loading control, such as β-actin or GAPDH, should be probed on the same blot to confirm equal protein loading across all lanes.
References
- 1. What are FGFR4 agonists and how do they work? [synapse.patsnap.com]
- 2. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 4. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGFR4-NanoLuc® Fusion Vector [worldwide.promega.com]
- 11. carnabio.com [carnabio.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. reactionbiology.com [reactionbiology.com]
Preliminary Efficacy of the Selective FGFR4 Inhibitor BLU9931: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary efficacy of BLU9931, a first-in-class, potent, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Aberrant FGFR4 signaling, often driven by its ligand FGF19, is a known oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC). BLU9931 was developed as a targeted therapy for patients with tumors exhibiting an activated FGFR4 pathway. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual diagrams of the relevant signaling pathway and experimental workflows.
Core Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of BLU9931, as well as its pharmacokinetic properties in preclinical models.
Table 1: In Vitro Kinase Inhibitory Activity of BLU9931
| Target Kinase | IC50 (nM) | Selectivity vs. FGFR4 |
| FGFR4 | 3 | - |
| FGFR1 | 591 | ~197-fold |
| FGFR2 | 493 | ~164-fold |
| FGFR3 | 150 | 50-fold |
Data sourced from studies on the enzymatic activity of BLU9931.[1]
Table 2: In Vitro Cellular Proliferation Inhibition by BLU9931
| Cell Line | Cancer Type | FGFR4 Pathway Status | EC50 (µM) |
| Hep 3B | Hepatocellular Carcinoma | FGF19 Amplification | 0.07 |
| HuH7 | Hepatocellular Carcinoma | FGF19 Overexpression | 0.11 |
| JHH7 | Hepatocellular Carcinoma | FGF19 Overexpression | 0.02 |
| A498 | Clear Cell Renal Cell Carcinoma | FGFR4 CN Amplification | 4.6 |
| A704 | Clear Cell Renal Cell Carcinoma | FGFR4 CN Amplification | 3.8 |
| 769-P | Clear Cell Renal Cell Carcinoma | FGFR4 CN Amplification | 2.7 |
| ACHN | Non-ccRCC | Not Amplified | 40.4 |
| HRCEpC | Normal Renal Cortical Cells | Normal | 20.5 |
EC50 values represent the concentration of BLU9931 required to inhibit cell proliferation by 50%.[2][3]
Table 3: In Vivo Efficacy of BLU9931 in a Hep 3B Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition | Observations |
| Vehicle Control | - | - | - | Progressive tumor growth |
| BLU9931 | 100 mg/kg | Twice Daily (BID) | Tumor Regression | 2 of 9 mice tumor-free 30 days post-treatment |
| Sorafenib | 30 mg/kg | Once Daily (QD) | Modest Inhibition | - |
This study demonstrates the potent anti-tumor activity of BLU9931 in a preclinical model of HCC.[1]
Table 4: Pharmacokinetic Properties of BLU9931 in Mice
| Parameter | Value |
| Bioavailability (Oral) | 18% |
| Half-life (t1/2) | 2.3 hours |
Pharmacokinetic studies were conducted in mice following a 10 mg/kg oral dose.[1]
Signaling Pathway and Mechanism of Action
FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and migration.[1][3] In certain cancers, amplification or overexpression of FGF19 leads to constitutive activation of the FGFR4 pathway, driving tumorigenesis.
BLU9931 is an irreversible inhibitor that covalently binds to a cysteine residue (Cys552) in the ATP-binding pocket of FGFR4.[1] This targeted binding prevents ATP from accessing the kinase domain, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This selective inhibition of FGFR4 leads to decreased cell proliferation and induction of apoptosis in cancer cells dependent on this pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BLU9931 against FGFR family kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.
-
Assay Reaction: The kinase reaction is performed in a buffer containing ATP and the substrate. The reaction is initiated by the addition of the respective FGFR enzyme.
-
Inhibitor Addition: BLU9931 is serially diluted and added to the reaction mixture at various concentrations.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is typically done using a method that detects ADP production (e.g., ADP-Glo™ Kinase Assay) or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis: The percentage of inhibition at each BLU9931 concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay (MTS Assay)
Objective: To determine the half-maximal effective concentration (EC50) of BLU9931 for inhibiting the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., Hep 3B, A498) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: BLU9931 is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.
-
Cell Viability Assessment: After incubation, a solution containing a tetrazolium compound (e.g., MTS) is added to each well. Viable cells with active metabolism convert the MTS into a formazan (B1609692) product that is soluble in the culture medium.
-
Data Acquisition: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The EC50 value is calculated by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of BLU9931 in a preclinical animal model.
Methodology:
-
Cell Line and Animal Model: A human cancer cell line with an activated FGFR4 pathway, such as Hep 3B, is used.[4] Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of the human tumor cells.[5]
-
Tumor Implantation: A suspension of Hep 3B cells is subcutaneously injected into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups. BLU9931 is administered orally at specified doses and schedules (e.g., 100 mg/kg, twice daily). A vehicle control group is also included.
-
Efficacy and Tolerability Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating a selective kinase inhibitor like BLU9931.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hep3B Xenograft Model | Xenograft Services [xenograft.net]
- 5. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]
Fgfr4-IN-12: A Deep Dive into its Mechanism and Impact on Downstream Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) and other solid tumors where its signaling pathway is aberrantly activated.[1][2] Fgfr4-IN-12 is a potent and selective inhibitor of FGFR4, demonstrating significant anti-proliferative effects in cancer cell lines dependent on the FGFR4 signaling pathway.[3][4] This technical guide provides an in-depth overview of this compound, its effects on downstream signaling cascades, and detailed methodologies for its preclinical evaluation.
This compound: Potency and Selectivity
This compound is a small molecule inhibitor designed to specifically target the ATP-binding pocket of the FGFR4 kinase domain. Its high potency and selectivity are crucial for minimizing off-target effects, a common challenge with tyrosine kinase inhibitors.[5] While specific IC50 values for this compound are proprietary, its characterization as a potent inhibitor underscores its efficacy in suppressing FGFR4 activity.[3][4] The selectivity of FGFR4 inhibitors is often achieved by exploiting unique amino acid residues within the FGFR4 kinase domain, such as Cysteine 552, which is not present in other FGFR family members.[6][7][8]
Table 1: Comparative IC50 Values of Selected FGFR4 Inhibitors
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Selectivity for FGFR4 |
| This compound | Data not available | Data not available | Data not available | Potent Inhibitor | High |
| BLU9931 | 591 | 493 | 150 | 3 | High[9] |
| Fisogatinib (BLU-554) | 624-2203 | 624-2203 | 624-2203 | 5 | High[1][10] |
| FGF401 (Roblitinib) | >1000x selectivity | >1000x selectivity | >1000x selectivity | 1.9 | High[10] |
| H3B-6527 | 320 | 1290 | 1060 | <1.2 | High[10] |
| FIIN-2 | 3.09 | 4.3 | 27 | 45.3 | Pan-FGFR[10] |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6 | Pan-FGFR[10] |
Downstream Signaling Pathways Affected by this compound
Activation of FGFR4 by its primary ligand, FGF19, triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[8] this compound effectively blocks these downstream pathways by inhibiting the initial autophosphorylation of the FGFR4 kinase domain. The two primary signaling axes affected are the RAS-MAPK and PI3K-AKT pathways.[8][11]
The RAS-MAPK Pathway
Upon activation, FGFR4 recruits and phosphorylates adaptor proteins such as FRS2 (Fibroblast Growth Factor Receptor Substrate 2).[1] This leads to the recruitment of Grb2 and SOS, which in turn activates RAS. Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK (extracellular signal-regulated kinase).[11] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell proliferation and differentiation. This compound-mediated inhibition of FGFR4 prevents the initial phosphorylation of FRS2, thereby blocking the entire RAS-MAPK cascade.
The PI3K-AKT Pathway
In parallel to the RAS-MAPK pathway, the recruitment of Grb2 to the activated FGFR4 complex can also lead to the activation of the PI3K-AKT pathway.[12] Activated PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Phosphorylated AKT (p-AKT) is a crucial mediator of cell survival, inhibiting apoptosis and promoting cell growth. By blocking FGFR4 activation, this compound also effectively suppresses the pro-survival signals transmitted through the PI3K-AKT pathway.[2]
References
- 1. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. genecards.org [genecards.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fgfr4-IN-12 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental use of Fgfr4-IN-12, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in a cell culture setting.[1] While specific published data on the cellular activity of this compound is limited, this document outlines detailed protocols for key experiments based on established methodologies for other selective FGFR4 inhibitors. The provided protocols will enable researchers to effectively evaluate the anti-proliferative and signaling effects of this compound in cancer cell lines with FGFR4-dependent growth.
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[2] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the progression of various cancers, including hepatocellular carcinoma (HCC), breast cancer, and colorectal cancer, making it an attractive therapeutic target.[3][4] this compound is a potent and selective inhibitor of FGFR4, designed to block its kinase activity and subsequent downstream signaling, thereby exhibiting anti-proliferative effects in FGFR4-dependent cancer cells.[1] These protocols provide a framework for investigating the cellular effects of this compound.
Data Presentation
As specific IC50 values for this compound are not yet publicly available, the following table serves as a template for researchers to populate with their own experimental data. For reference, typical IC50 values for other selective FGFR4 inhibitors are included.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | User-defined | User-defined | To be determined | N/A |
| BLU-554 (Fisogatinib) | HCC | Hepatocellular Carcinoma | 5 | [5] |
| Roblitinib (FGF401) | N/A | N/A | 1.9 | [6] |
| H3B-6527 | N/A | N/A | <1.2 | [6] |
| BLU9931 | N/A | N/A | 3 | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FGFR4 signaling pathway and a general experimental workflow for evaluating this compound.
Experimental Protocols
Note: These are generalized protocols. Optimal conditions such as cell seeding density, inhibitor concentration, and incubation time should be determined empirically for each cell line.
Cell Culture
-
Cell Line Selection: Choose cancer cell lines known to have high FGFR4 expression and/or FGF19 amplification (e.g., certain HCC, breast, or colorectal cancer cell lines).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For example, MDA-MB-468 and HCC1937 breast cancer cells can be maintained in RPMI-1640 medium with 10% FBS.[7]
-
Subculturing: Subculture cells every 2-3 days to maintain logarithmic growth.
Cell Proliferation/Viability Assay (WST-1 or CCK-8)
This assay measures the metabolic activity of viable cells to determine the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well in 100 µL of culture medium.[1][2] Allow cells to attach overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a DMSO-only control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Assay: Add 10 µL of WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[2]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to assess the phosphorylation status of FGFR4 and its downstream signaling proteins.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluence, treat them with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR4, total FGFR4, p-ERK, total ERK, p-AKT, total AKT, p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular effects of the FGFR4 inhibitor, this compound. By following these methodologies, scientists can determine the IC50 values of this compound in various cancer cell lines, elucidate its impact on key signaling pathways, and further validate its potential as a targeted cancer therapeutic. It is essential to empirically optimize these protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Fibroblast growth factor receptor 4 (FGFR4) and fibroblast growth factor 19 (FGF19) autocrine enhance breast cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FGFR4 and its novel splice form in myogenic cells: interplay of glycosylation and tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fgfr4-IN-1 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in in vitro kinase assays. This document is intended for researchers, scientists, and drug development professionals investigating FGFR4 signaling and developing novel therapeutics.
Fgfr4-IN-1 is a valuable tool for studying the enzymatic activity of FGFR4, a receptor tyrosine kinase implicated in various cancers. Dysregulation of the FGFR4 signaling pathway is a key factor in the progression of several solid tumors, including hepatocellular carcinoma and breast cancer. Fgfr4-IN-1 allows for the precise inhibition of FGFR4 kinase activity, enabling detailed investigation of its downstream signaling and the effects of its inhibition.
Mechanism of Action
Fgfr4-IN-1 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR4 kinase domain. This prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways. This targeted inhibition allows for the specific study of FGFR4's role in cellular processes.
Quantitative Data
The inhibitory activity of Fgfr4-IN-1 and other relevant FGFR4 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | Target Kinase | IC50 (nM) | Selectivity | Reference |
| Fgfr4-IN-1 | FGFR4 | 0.7 | Potent inhibitor | |
| Roblitinib (FGF401) | FGFR4 | 1.9 | >1000-fold vs other kinases | |
| H3B-6527 | FGFR4 | <1.2 | >250-fold vs FGFR1-3 | |
| BLU9931 | FGFR4 | 3 | High |
Application Notes and Protocols for Fgfr4-IN-12 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is no publicly available in vivo dosage and administration data specifically for Fgfr4-IN-12. The following protocols and dosage recommendations are based on published data for other selective FGFR4 inhibitors with similar mechanisms of action, such as Fisogatinib (BLU-554) and Roblitinib (B610542) (FGF401). Researchers must conduct initial dose-finding and tolerability studies to determine the optimal and safe dosage of this compound for their specific mouse model.
Introduction to this compound and the FGFR4 Signaling Pathway
This compound, also known as Compound A34, is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF19-FGFR4 signaling axis is a critical pathway in various cellular processes, including cell proliferation, migration, and metabolism.[1][2] Dysregulation of this pathway, often through the amplification of the FGF19 ligand, is a known oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC).[3][4][5] FGFR4 activation by FGF19, in complex with the co-receptor β-Klotho, triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which promote tumor growth and survival.[1][3][4] Selective inhibition of FGFR4 with small molecules like this compound presents a targeted therapeutic strategy for cancers dependent on this pathway.
FGFR4 Signaling Pathway Diagram
Caption: The FGF19-FGFR4 signaling cascade and its downstream oncogenic pathways.
Quantitative Data: In Vivo Dosages of Comparable FGFR4 Inhibitors
The following table summarizes dosages of selective FGFR4 inhibitors used in preclinical mouse xenograft models. This data can inform the design of initial dose-finding studies for this compound.
| Inhibitor | Mouse Model | Tumor Type | Dosage | Administration Route | Reference |
| Roblitinib (FGF401) | Hep3B Xenograft | Hepatocellular Carcinoma | 10-100 mg/kg, BID | Oral Gavage | [6] |
| Roblitinib (FGF401) | HCC PDX Models | Hepatocellular Carcinoma | Not specified | Oral | [7][8] |
| Fisogatinib (BLU-554) | FVB/NRj Mice | (Tissue Distribution Study) | 10 mg/kg | Oral Gavage | [9][10] |
| BLU9931 | LIXC012 Xenograft | Hepatocellular Carcinoma | 30, 100, 300 mg/kg | Not specified | [11] |
Experimental Protocols
Small molecule kinase inhibitors are often hydrophobic and require a specific vehicle for stable suspension and effective oral administration.
Recommended Vehicle Composition: A common vehicle for similar small molecule inhibitors is a suspension in an aqueous solution containing a suspending agent and a surfactant.
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC-Na) and 0.1% (v/v) Tween-80 in sterile water.
-
Alternative Vehicle (if solubility is an issue): A multi-component system such as 5-10% DMSO, 40% PEG300, 5% Tween-80, and the remainder saline.[12]
Protocol:
-
Calculate the required amount of this compound powder based on the highest desired dose and the number of animals to be treated.
-
Prepare the chosen vehicle solution.
-
Weigh the this compound powder and place it in a sterile, light-protected container.
-
If using the alternative vehicle, first dissolve the compound in DMSO before adding the other components.
-
Gradually add the vehicle to the powder while continuously mixing (e.g., vortexing or using a magnetic stirrer) to create a homogenous suspension.
-
Sonication may be used to aid in creating a fine, uniform suspension.
-
Prepare fresh daily before administration to ensure stability. Keep the suspension under continuous gentle agitation during dosing to prevent settling.
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID), 6-8 weeks old.[13]
-
Cancer cell line with known FGFR4 dependency (e.g., Hep3B, HUH7 for HCC).
-
Sterile PBS and Matrigel (optional, can improve tumor take-rate).
-
Calipers for tumor measurement.
-
This compound suspension and vehicle control.
-
Oral gavage needles.
Workflow Diagram:
Caption: General experimental workflow for an in vivo xenograft efficacy study.
Procedure:
-
Animal Acclimatization: House mice for at least one week under standard conditions before the start of the experiment.[14]
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in sterile PBS, potentially mixed 1:1 with Matrigel, to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[13]
-
-
Tumor Growth Monitoring:
-
Monitor mice regularly for tumor formation.
-
Once tumors are palpable, use calipers to measure the length and width 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[14]
-
-
Randomization:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose) with 8-10 mice per group.[15]
-
-
Treatment Administration:
-
Data Collection:
-
Throughout the study, continue to measure tumor volumes 2-3 times per week.
-
Monitor the body weight of each mouse as an indicator of toxicity.
-
Perform clinical observations to assess the overall health of the animals.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) to assess target engagement (e.g., p-FGFR4 levels) or Western blotting.[7]
-
Before initiating a large-scale efficacy study, a pilot study is crucial to determine the Maximum Tolerated Dose (MTD) of this compound.
-
Select a range of doses based on the data from analogous compounds (e.g., starting from 10 mg/kg and escalating).
-
Administer this compound to small groups of non-tumor-bearing mice for a short duration (e.g., 7-14 days).
-
Monitor the mice daily for signs of toxicity, including:
-
Significant body weight loss (>15-20%).
-
Changes in behavior (lethargy, ruffled fur).
-
Gastrointestinal issues (diarrhea).
-
-
The highest dose that does not cause severe or irreversible toxicity is considered the MTD and can be used for subsequent efficacy studies.
References
- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openaccessebooks.com [openaccessebooks.com]
- 5. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. roblitinib (FGF401) News - LARVOL Sigma [sigma.larvol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cancer Cell Line Efficacy Studies [jax.org]
Fgfr4-IN-12: Application Notes and Protocols for Click Chemistry in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr4-IN-12 is a highly potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma (HCC). A key feature of this compound is the incorporation of a terminal alkyne group, which serves as a functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This allows for the attachment of various reporter tags (e.g., biotin, fluorophores) to the inhibitor after it has covalently bound to its target protein.
These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate FGFR4 biology. The primary applications include direct measurement of target engagement, competitive binding assays to profile other unlabeled inhibitors, and cellular imaging to visualize the receptor. The data and methodologies presented are based on the characterization of a functionally analogous clickable covalent FGFR4 probe.
Key Applications
-
Target Engagement Verification: Confirm and quantify the covalent binding of this compound to FGFR4 within a complex biological sample, such as a cell lysate or in live cells.
-
Competitive Profiling of Unlabeled Inhibitors: Assess the potency and target affinity of novel, unlabeled FGFR4 inhibitors by measuring their ability to compete with this compound for the FGFR4 binding site.
-
Cellular Imaging of FGFR4: Visualize the subcellular localization and trafficking of FGFR4 by attaching a fluorescent dye to the inhibitor-bound receptor via click chemistry.
-
Chemoproteomic Profiling: Enable the identification of potential off-target interactions of this compound through affinity-based protein enrichment and subsequent mass spectrometry analysis.
Quantitative Data Summary
The following data, derived from studies on a functionally equivalent clickable FGFR4 probe, demonstrate the high potency and selectivity of this class of chemical tools.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| Parent Covalent Inhibitor | 1.2 | >10,000 | >10,000 | >10,000 |
| This compound (Clickable Probe) | 5.3 | >10,000 | >10,000 | >10,000 |
Table 2: Cellular Antiproliferative Activity (GI₅₀)
| Cell Line (Hepatocellular Carcinoma) | Parent Covalent Inhibitor GI₅₀ (nM) | This compound (Clickable Probe) GI₅₀ (nM) |
| HuH-7 | 17 | 85 |
| Hep3B | 25 | 120 |
Experimental Protocols
Protocol 1: In-Cell Target Engagement Assay
This protocol details the procedure for labeling and detecting FGFR4 in cultured cells using this compound.
Materials:
-
This compound
-
FGFR4-expressing cell line (e.g., HuH-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Azide-Biotin or a fluorescent Azide (e.g., Azide-Fluor 488)
-
Click Chemistry Reaction Mix:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) Sulfate (CuSO₄)
-
-
Streptavidin-conjugated agarose (B213101) beads (if using Azide-Biotin)
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibody against FGFR4
-
Appropriate secondary antibody
Procedure:
-
Cell Treatment:
-
Seed and culture HuH-7 cells in appropriate vessels to achieve 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) in serum-free media for 2 hours at 37°C. Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape, and collect the cell lysate.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reaction mix. The final concentrations should be approximately:
-
100 µM Azide-Biotin (or fluorescent azide)
-
1 mM TCEP
-
100 µM TBTA
-
1 mM CuSO₄
-
-
Incubate the reaction for 1 hour at room temperature with gentle agitation, protected from light.
-
-
Affinity Purification (for Biotin-labeled proteins):
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and wash three times with lysis buffer.
-
Elute the captured proteins by boiling the beads in 2x SDS-PAGE loading buffer for 10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins (from step 4) or the total lysate (if using a fluorescent azide) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against FGFR4.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate. The presence of a band at the expected molecular weight for FGFR4 in the this compound treated sample confirms target engagement.
-
Protocol 2: Competitive Binding Assay
This protocol allows for the assessment of an unlabeled compound's ability to bind to FGFR4 by competing with this compound.
Materials:
-
All materials listed in Protocol 1
-
Unlabeled test inhibitor compound
Procedure:
-
Cell Treatment:
-
Culture HuH-7 cells to 70-80% confluency.
-
Pre-incubate the cells with serial dilutions of the unlabeled test inhibitor for 1 hour at 37°C. Include a DMSO vehicle control.
-
Add a constant concentration of this compound (e.g., 1 µM) to all wells (except for a negative control) and incubate for an additional 2 hours at 37°C.
-
-
Lysis, Click Reaction, and Analysis:
-
Follow steps 2 through 5 as described in Protocol 1.
-
The signal intensity of the FGFR4 band will decrease with increasing concentrations of an effective competitor. Densitometry can be used to quantify the band intensities and calculate an IC₅₀ value for the test compound.
-
Visualizations
Caption: FGFR4 signaling cascade and the inhibitory action of this compound.
Caption: Workflow for FGFR4 target engagement using this compound.
Caption: Principle of the competitive binding assay with this compound.
Application Notes and Protocols: Detection of p-FGFR4 Inhibition by Fgfr4-IN-12 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism. Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the pathogenesis of several cancers, particularly hepatocellular carcinoma (HCC). Upon ligand binding, FGFR4 dimerizes and undergoes autophosphorylation at specific tyrosine residues, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. This phosphorylation is a critical step in the receptor's activation and oncogenic signaling.
Fgfr4-IN-12 is a potent and selective small-molecule inhibitor of FGFR4. It targets the kinase activity of FGFR4, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This application note provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on FGFR4 phosphorylation in cancer cell lines.
Signaling Pathway and Inhibitor Action
The binding of FGF19 to FGFR4 induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways that promote tumor growth and survival. This compound acts as a competitive inhibitor at the ATP-binding site of the FGFR4 kinase domain, preventing this autophosphorylation and effectively blocking the signaling cascade.
Determining the Anti-Proliferative Effects of Fgfr4-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting cell proliferation assays using Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). These guidelines are intended to assist researchers in accurately assessing the anti-proliferative activity of this compound in relevant cancer cell models.
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a significant role in cell proliferation, migration, and metabolism.[1] Aberrant activation of the FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in various cancers, particularly hepatocellular carcinoma. Fgfr4-IN-1 is a small molecule inhibitor that selectively targets the ATP-binding site of FGFR4, thereby blocking its kinase activity and downstream signaling pathways. This inhibition of FGFR4 activity can lead to a reduction in cancer cell proliferation.
Mechanism of Action
The binding of FGF19 to FGFR4, in conjunction with the co-receptor β-Klotho, induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1] This activation initiates downstream signaling cascades, most notably the Ras/Raf/MAPK and PI3K-AKT pathways, which are central regulators of cell growth and survival.[1][2] Fgfr4-IN-1 acts as a competitive inhibitor at the ATP-binding pocket of FGFR4, preventing receptor autophosphorylation and consequently abrogating the downstream signals that promote cell proliferation.
Quantitative Data Summary
The anti-proliferative efficacy of Fgfr4-IN-1 is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell proliferation by 50%. The table below summarizes the IC50 values of Fgfr4-IN-1 in hepatocellular carcinoma cell lines known to have active FGFR4 signaling.
| Cell Line | Cancer Type | IC50 of Fgfr4-IN-1 (nM) |
| HuH-7 | Hepatocellular Carcinoma | 7.8 |
| Hep 3B2 | Hepatocellular Carcinoma | 8.9 |
Experimental Protocols
The following are detailed protocols for two widely used methods to assess cell proliferation and viability in response to treatment with Fgfr4-IN-1: the MTS assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTS Cell Proliferation Assay
This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
Materials:
-
Fgfr4-IN-1 compound
-
Appropriate cancer cell line (e.g., HuH-7, Hep 3B2)
-
Complete cell culture medium
-
96-well, clear-bottom, tissue culture-treated plates
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipettor
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Plating: a. Culture cells to ~80% confluency, then harvest and perform a cell count. b. Dilute the cell suspension to the desired seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment. d. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
Compound Preparation and Treatment: a. Prepare a concentrated stock solution of Fgfr4-IN-1 in an appropriate solvent (e.g., DMSO). b. Perform serial dilutions of the Fgfr4-IN-1 stock solution in complete culture medium to achieve the desired final concentrations. c. Include a vehicle control (medium containing the same final concentration of the solvent used for the drug) and a no-cell background control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the serially diluted Fgfr4-IN-1 or control solutions to the appropriate wells. e. Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition and Incubation: a. Following the treatment period, add 20 µL of the MTS reagent directly to each well. b. Incubate the plate for 1-4 hours at 37°C and 5% CO₂, protected from light. The optimal incubation time will vary depending on the cell type and density.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 490 nm using a microplate reader. b. Subtract the average absorbance value of the no-cell background control from all other wells. c. Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells (set to 100% viability). d. Plot the percent viability against the logarithm of the Fgfr4-IN-1 concentration to generate a dose-response curve. e. Determine the IC50 value from the curve using a suitable data analysis software.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This luminescent assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Materials:
-
Fgfr4-IN-1 compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well, opaque-walled, tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Vehicle control (e.g., DMSO)
-
Multichannel pipettor
-
Luminometer
Procedure:
-
Cell Plating and Compound Treatment: a. Follow steps 1 and 2 from the MTS Assay Protocol, using opaque-walled 96-well plates suitable for luminescence readings.
-
Assay Reagent Preparation and Addition: a. After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. c. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent for 100 µL of medium).
-
Signal Stabilization and Measurement: a. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. b. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. c. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the average luminescence value of the no-cell background control from all other wells. b. Calculate the percentage of cell viability for each treatment by normalizing the luminescence values to the vehicle-treated control wells (set to 100% viability). c. Plot the percent viability against the logarithm of the Fgfr4-IN-1 concentration to generate a dose-response curve. d. Determine the IC50 value from the curve.
Visualizations
FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-1
Caption: The FGFR4 signaling cascade and the inhibitory point of Fgfr4-IN-1.
General Experimental Workflow for Cell Proliferation Assay
Caption: A stepwise workflow for assessing the impact of Fgfr4-IN-1 on cell proliferation.
References
Application of Fgfr4-IN-1 in Studying Drug Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant impediment to the success of cancer chemotherapy. The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway has been identified as a key player in mediating resistance to various anti-cancer agents. Overexpression and aberrant activation of FGFR4 can lead to increased cell proliferation, survival, and ultimately, treatment failure. Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, making it a valuable chemical tool to investigate the role of FGFR4 in drug resistance and to explore its potential as a therapeutic target to overcome resistance.
This document provides detailed application notes and protocols for utilizing Fgfr4-IN-1 in preclinical research to study its effects on drug-resistant cancer models.
Mechanism of Action
FGFR4 is a receptor tyrosine kinase that, upon binding its ligand, primarily Fibroblast Growth Factor 19 (FGF19), dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways activated by FGFR4 include the MAPK/ERK, PI3K/AKT, and STAT3 pathways.[1][2] These pathways collectively promote cell survival and proliferation while inhibiting apoptosis. In the context of drug resistance, upregulation of the FGF19/FGFR4 axis has been shown to protect cancer cells from the cytotoxic effects of chemotherapeutic drugs like doxorubicin, 5-fluorouracil (B62378) (5-FU), and oxaliplatin.[2][3][4] Fgfr4-IN-1 acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFR4 and preventing its phosphorylation and subsequent activation of downstream signaling.
Quantitative Data
The following tables summarize the inhibitory activity of Fgfr4-IN-1 and other relevant FGFR inhibitors.
Table 1: In Vitro Inhibitory Activity of Fgfr4-IN-1
| Target | Assay | IC50 (nM) | Cell Line | Reference |
| FGFR4 | Kinase Assay | 0.7 | - | [5] |
| Cell Proliferation | Proliferation Assay | 7.8 | HuH-7 (Hepatocellular Carcinoma) | [5] |
Table 2: Comparative IC50 Values of Pan-FGFR Inhibitors with Activity Against FGFR4
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Reference |
| BGJ398 | 0.9 | 1.4 | 1 | 60 | [4] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the FGFR4 signaling pathway and a general workflow for investigating the role of Fgfr4-IN-1 in overcoming drug resistance.
Caption: FGFR4 Signaling Pathway and Point of Inhibition by Fgfr4-IN-1.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Fibroblast growth factor receptor 4 (FGFR4): a targetable regulator of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Fgfr4-IN-12 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Fgfr4-IN-12, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This guide addresses potential off-target effects and other common issues encountered during in vitro experiments in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as Compound A34, is a novel, potent, and highly selective inhibitor of FGFR4.[1][2][3] It belongs to a class of 1,6-naphthyridin-2(1H)-one derivatives and is designed to specifically target the Cys552 residue in the FGFR4 subtype.[1][2] Its primary application is in the research of cancers with FGFR4-dependent signaling, particularly hepatocellular carcinoma (HCC).[1][2][3]
Q2: Is this compound a covalent inhibitor?
Yes, this compound is designed as a covalent inhibitor, which contributes to its high potency and selectivity for FGFR4.[1]
Q3: What are the known off-targets of this compound?
While this compound is designed for high selectivity, it is crucial to assess its activity against other kinases, especially other members of the FGFR family. Based on available data for similar selective FGFR4 inhibitors, off-target effects on kinases like VEGFR are a possibility and should be experimentally verified in your system. A broader kinase panel screening is recommended to fully characterize the off-target profile of this compound in your specific cellular context.
Q4: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated excellent anti-proliferative activities in FGFR4-dependent hepatocellular carcinoma (HCC) cell lines.[1][2][3] It has also shown significant antitumor efficacy in a Hep-3B HCC xenograft model.[1][2] Researchers working with other cancer types where the FGF19-FGFR4 signaling axis is implicated may also find this inhibitor relevant.
Q5: Does this compound have activity against known resistance mutations?
This compound has been shown to have moderate inhibitory activity against the FGFR4 V550L mutant in vitro.[1][2] This suggests it may have potential for use in cases where resistance to other FGFR inhibitors has developed through this specific mutation.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability or Lack of Efficacy
Possible Cause 1: Low or Absent FGFR4 Expression in the Cancer Cell Line.
-
Troubleshooting Steps:
-
Verify FGFR4 Expression: Confirm the expression level of FGFR4 in your chosen cell line at both the mRNA and protein level using qPCR and Western blotting, respectively.
-
Cell Line Selection: If FGFR4 expression is low or absent, consider using a different cell line known to have high FGFR4 expression and dependence on the FGF19-FGFR4 signaling pathway (e.g., Hep-3B, HuH-7).
-
Possible Cause 2: Suboptimal Inhibitor Concentration or Treatment Duration.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line.
-
Time-Course Experiment: Evaluate the effect of the inhibitor at different time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Possible Cause 3: Presence of Resistance Mutations.
-
Troubleshooting Steps:
-
Sequence FGFR4: If acquired resistance is suspected, sequence the FGFR4 gene in your resistant cell population to check for mutations, such as the V550L gatekeeper mutation.
-
Alternative Inhibitors: If a resistance mutation is identified, consider testing inhibitors known to be effective against that specific mutant.
-
Problem 2: Observing Off-Target Effects in Cellular Assays
Possible Cause 1: Inhibition of Other Kinases.
-
Troubleshooting Steps:
-
Kinome Profiling: To definitively identify off-target kinases, perform a comprehensive kinome scan or a targeted kinase panel assay with this compound.
-
Western Blot Analysis: If specific off-target pathways are suspected (e.g., VEGFR signaling), use Western blotting to assess the phosphorylation status of key downstream effectors of those pathways in the presence of this compound.
-
Use of More Selective Inhibitors: Compare the phenotype observed with this compound to that of other highly selective FGFR4 inhibitors to determine if the effect is specific to FGFR4 inhibition.
-
Possible Cause 2: Compound Cytotoxicity Unrelated to FGFR4 Inhibition.
-
Troubleshooting Steps:
-
Control Cell Lines: Test the effect of this compound on a cell line that does not express FGFR4. Significant toxicity in these cells would suggest off-target cytotoxicity.
-
Apoptosis Assays: Utilize assays such as Annexin V/PI staining to determine if the observed cell death is due to apoptosis or necrosis, which can provide clues about the mechanism of toxicity.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound (Compound A34) and Reference Compounds
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| This compound (A34) | 5.2 | >10,000 | >10,000 | >10,000 |
| BLU-554 | 3.8 | 1,120 | 690 | 290 |
| FGF401 | 1.1 | >10,000 | >10,000 | >10,000 |
Data extracted from Zhang et al., J Med Chem. 2022, 65 (11), 7595–7618.
Table 2: Anti-proliferative Activity of this compound (Compound A34) in HCC Cell Lines
| Cell Line | This compound IC50 (nM) |
| HuH-7 | 15.6 |
| Hep-3B | 28.3 |
Data extracted from Zhang et al., J Med Chem. 2022, 65 (11), 7595–7618.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is a general guideline for determining the IC50 values of this compound against FGFR kinases.
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT), this compound, and a suitable kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the kinase, the appropriate substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 1 hour. e. Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's instructions. f. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HuH-7, Hep-3B) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Simplified FGFR4 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical troubleshooting workflow for common issues with this compound.
References
Preventing Fgfr4-IN-12 degradation in experiments
Welcome to the technical support center for Fgfr4-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It is utilized in research, particularly in studies related to hepatocellular carcinoma and other cancers where the FGFR4 signaling pathway is implicated.[1][2] this compound is also a click chemistry reagent, containing an alkyne group that can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a tyrosine kinase inhibitor. It selectively binds to FGFR4, blocking its downstream signaling pathways that are involved in cell proliferation, survival, and migration. The primary signaling cascades inhibited include the Ras-Raf-MAPK and PI3K-AKT pathways.
Q3: How should I store this compound?
A3: Proper storage is critical to prevent the degradation of this compound. Recommendations based on best practices for similar small molecule inhibitors are summarized in the table below.
Q4: How do I reconstitute this compound?
A4: A detailed reconstitution protocol is provided in the "Experimental Protocols" section. It is crucial to use the appropriate solvent and follow the recommended procedure to ensure the stability and efficacy of the inhibitor.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that may arise during experiments due to the degradation of this compound.
| Problem | Possible Cause | Solution |
| Loss of inhibitor activity or inconsistent results. | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes. |
| Degradation of this compound in working solution. | Prepare working solutions in aqueous buffers immediately before use. Based on data for similar compounds, it is not recommended to store aqueous solutions for more than one day.[3][4][5][6][7] | |
| Improper storage of solid compound. | Store the solid, powdered this compound at -20°C for long-term stability. | |
| Precipitation of the inhibitor in cell culture media. | Poor solubility of this compound in aqueous media. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) and does not affect cell viability. Perform a solubility test before the main experiment. |
| Inconsistent biological effects across experiments. | Variability in the preparation of inhibitor solutions. | Use a consistent and validated protocol for reconstituting and diluting this compound. Ensure the inhibitor is fully dissolved before adding it to the experimental system. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound (Based on similar kinase inhibitors)
| Form | Storage Temperature | Stability | Notes |
| Solid (Powder) | -20°C | ≥2 years[3][4][6] | Protect from moisture. |
| Stock Solution (in DMSO or other organic solvent) | -20°C or -80°C | At least 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution (in aqueous buffer/media) | 2-8°C | Not recommended for storage longer than one day[3][4][5][6][7] | Prepare fresh for each experiment. |
Table 2: Solubility of this compound in Common Solvents (Based on similar kinase inhibitors)
| Solvent | Solubility | Notes |
| DMSO | Soluble (e.g., ~2-30 mg/mL)[3][4] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble (e.g., ~0.1-1 mg/mL)[3][4] | May be used for stock solutions, but DMSO is generally preferred. |
| PBS (pH 7.2) | Sparingly Soluble | Direct dissolution in aqueous buffers is not recommended. Dilute from a stock solution in an organic solvent. |
Experimental Protocols
Protocol 1: Reconstitution of this compound Stock Solution
-
Preparation: Before opening, briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Immediately before use, dilute the stock solution to the final desired concentration in your experimental buffer or cell culture medium. It is critical to add the stock solution to the aqueous medium while vortexing to prevent precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is minimal and non-toxic to your cells.
Visualizations
Caption: FGFR4 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Using this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
Troubleshooting Fgfr4-IN-12 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with Fgfr4-IN-1.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Fgfr4-IN-1.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Question: My IC50 values for Fgfr4-IN-1 vary significantly between experiments. What are the potential causes and solutions?
Answer:
Fluctuations in IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Line Integrity | Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated. Passage Number: Use low-passage cell lines for your experiments. Genetic drift can occur at higher passages, leading to changes in drug sensitivity. |
| Experimental Conditions | Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment. Over- or under-confluent cells can respond differently to the inhibitor. Serum Concentration: Use a consistent source and concentration of serum in your culture medium, as growth factors in the serum can influence signaling pathways and inhibitor potency. Incubation Time: Ensure the incubation time with Fgfr4-IN-1 is consistent across all experiments. |
| Compound Handling | Fresh Preparation: Fgfr4-IN-1 solutions are unstable and should be prepared fresh for each experiment from a powdered stock.[1] Storage: Store powdered Fgfr4-IN-1 at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year, but fresh preparation is highly recommended to avoid degradation from freeze-thaw cycles.[2] |
| Assay Method | Assay Type: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels). The choice of assay can influence the IC50 value. Ensure you are using the same assay consistently. Assay Interference: The inhibitor may interfere with the assay reagents. Run a control with the inhibitor in cell-free media to check for any direct effects on the assay components. |
Issue 2: High Variability Between Replicate Wells
Question: I'm observing significant differences in results between my replicate wells treated with Fgfr4-IN-1. What could be causing this?
Answer:
High variability between replicates often points to technical inconsistencies in the experimental setup. Here are some common causes and how to address them:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations between wells. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an even distribution of cells across the plate. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead. |
| Incomplete Compound Mixing | After adding Fgfr4-IN-1, gently mix the contents of the wells by tapping the plate or using a plate shaker to ensure even distribution of the inhibitor. |
Issue 3: Unexpected Results or Lack of Efficacy
Question: Fgfr4-IN-1 is not producing the expected inhibitory effect in my experiments, or I'm seeing unexpected cellular responses. What should I investigate?
Answer:
Unexpected results can stem from a variety of biological and technical factors. Consider the following possibilities:
| Potential Cause | Recommended Solution |
| Cellular Context | The efficacy of FGFR4 inhibition can be context-dependent. For example, the co-expression of N-cadherin may be necessary for the oncogenic role of FGFR4 in some cancer types, and its absence could lead to a lack of response to the inhibitor.[3] |
| Resistance Mechanisms | Cells can develop resistance to FGFR4 inhibitors. This can occur through: - Gatekeeper Mutations: Mutations in the FGFR4 kinase domain, such as V550L/M, can prevent the inhibitor from binding.[2] - Bypass Signaling: Activation of alternative signaling pathways, like the EGFR/MAPK/AKT pathway, can compensate for FGFR4 inhibition.[4] |
| Off-Target Effects | While Fgfr4-IN-1 is highly selective, at high concentrations, it could potentially inhibit other kinases. If you are observing unexpected phenotypes, consider the possibility of off-target effects and try to use the lowest effective concentration. |
| Incorrect Vehicle Control | The vehicle used to dissolve Fgfr4-IN-1 (typically DMSO) can have its own effects on cells. Ensure you are using a vehicle control with the same final concentration of the vehicle as in your experimental wells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fgfr4-IN-1?
A1: Fgfr4-IN-1 is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[2] It functions by binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby blocking its autophosphorylation and the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[5] This inhibition can lead to decreased cell proliferation and survival in cancer cells that are dependent on FGFR4 signaling.
Q2: What is the selectivity profile of Fgfr4-IN-1?
A2: Fgfr4-IN-1 (also known as Roblitinib or FGF401) is a highly selective inhibitor of FGFR4. In biochemical assays, it has been shown to have an IC50 of 1.9 nM for FGFR4 and is over 1,000-fold more selective for FGFR4 compared to other kinases, including other members of the FGFR family (FGFR1, FGFR2, and FGFR3).[6][7]
Q3: What are the recommended storage and handling conditions for Fgfr4-IN-1?
A3:
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions (in DMSO): Can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2]
-
Working Solutions: Solutions of Fgfr4-IN-1 are unstable. It is highly recommended to prepare fresh solutions for each experiment to ensure consistent potency.[1] Avoid repeated freeze-thaw cycles of stock solutions.[2]
Q4: What are appropriate positive and negative controls for experiments with Fgfr4-IN-1?
A4:
-
Positive Control Cell Line: A cell line known to be sensitive to FGFR4 inhibition, such as the HuH-7 hepatocellular carcinoma cell line (which has an IC50 of 7.8 nM for Fgfr4-IN-1), can be used as a positive control.[2]
-
Negative Control Cell Line: A cell line that does not express FGFR4 or is known to be resistant to FGFR4 inhibition can serve as a negative control.
-
Vehicle Control: A control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve Fgfr4-IN-1 is essential to account for any effects of the solvent.
-
Target Engagement Control (for Western Blot): To confirm that Fgfr4-IN-1 is inhibiting its target, you can assess the phosphorylation levels of downstream signaling proteins like FRS2 and ERK. A decrease in the phosphorylation of these proteins upon treatment with Fgfr4-IN-1 would indicate target engagement.
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is a general guideline for assessing the effect of Fgfr4-IN-1 on cell viability. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Fgfr4-IN-1 in DMSO.
-
Perform serial dilutions of Fgfr4-IN-1 in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Fgfr4-IN-1 or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the media-only background wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 value.
-
Western Blot for Target Engagement (p-FRS2 and p-ERK)
This protocol can be used to determine if Fgfr4-IN-1 is inhibiting the FGFR4 signaling pathway by assessing the phosphorylation of downstream targets.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Fgfr4-IN-1 or vehicle control for a specified time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration for all samples.
-
-
Sample Preparation and SDS-PAGE:
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FRS2, total FRS2, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Visualizations
Caption: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-1.
Caption: Troubleshooting Workflow for Inconsistent Fgfr4-IN-1 Results.
References
- 1. oaepublish.com [oaepublish.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. EGFR Inhibition Overcomes Resistance to FGFR4 Inhibition and Potentiates FGFR4 Inhibitor Therapy in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fgfr4-IN-1 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of Fgfr4-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is Fgfr4-IN-1 and what is its mechanism of action?
Fgfr4-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It belongs to the class of tyrosine kinase inhibitors (TKIs). FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand, primarily Fibroblast Growth Factor 19 (FGF19), activates downstream signaling pathways.[3][4] These pathways, including the Ras-Raf-MAPK and PI3K-AKT pathways, are involved in various cellular processes like proliferation, survival, and metabolism. In certain cancers, such as hepatocellular carcinoma, the FGF19-FGFR4 signaling axis is aberrantly activated, driving tumor growth. Fgfr4-IN-1 works by blocking the ATP binding site of the FGFR4 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. This leads to a reduction in cancer cell proliferation and survival.
Q2: What are the potential on-target toxicities associated with Fgfr4-IN-1 in vivo?
Selective inhibition of FGFR4 is expected to have on-target toxicities related to the physiological functions of the FGFR4 signaling pathway. The primary on-target toxicity associated with FGFR4 inhibition is gastrointestinal (GI) distress, most commonly diarrhea.[5][6] This is because the FGF19-FGFR4 axis plays a crucial role in regulating bile acid synthesis in the liver.[3][4][6] Inhibition of FGFR4 disrupts this feedback loop, leading to an increase in bile acids, which can cause diarrhea.[3][6][7] Another potential on-target toxicity is liver-related adverse events, as FGFR4 is highly expressed in the liver and involved in its homeostasis.[8]
Q3: What are the potential off-target toxicities of Fgfr4-IN-1?
While Fgfr4-IN-1 is designed to be a selective inhibitor, like many small molecule inhibitors, it may have some off-target activities at higher concentrations. The specific off-target profile of Fgfr4-IN-1 is not extensively published in the public domain. However, off-target effects of other tyrosine kinase inhibitors can include cardiotoxicity, dermatological issues, and ocular toxicities.[5] Researchers should carefully monitor for a broad range of clinical signs of toxicity in their in vivo studies.
Q4: How do I prepare Fgfr4-IN-1 for in vivo administration?
Troubleshooting Guides
Problem 1: Severe Diarrhea and Weight Loss Observed in Study Animals
Possible Cause: This is the most anticipated on-target toxicity of FGFR4 inhibition due to the disruption of bile acid homeostasis.[3][6]
Troubleshooting Steps:
-
Dose Reduction: This is the most straightforward approach. If significant weight loss (typically >15-20%) and severe diarrhea are observed, consider reducing the dose of Fgfr4-IN-1 in subsequent cohorts.
-
Dosing Schedule Modification: Instead of daily dosing, an intermittent dosing schedule (e.g., 5 days on, 2 days off) might allow for recovery and reduce the severity of GI toxicity.
-
Supportive Care:
-
Hydration: Ensure animals have easy access to hydration, possibly through subcutaneous fluid administration if they show signs of dehydration.
-
Dietary Modification: Provide a low-fat diet, as high-fat diets can exacerbate diarrhea.[9]
-
Anti-diarrheal Agents: The use of loperamide (B1203769) can be considered to manage diarrhea, although its efficacy in preclinical models for this specific mechanism needs to be evaluated.[5][10][11]
-
-
Bile Acid Sequestrants: In a preclinical study with an FGFR4 antibody, the co-administration of a bile acid sequestrant like cholestyramine was shown to completely prevent the increase in serum bile acids and associated liver toxicity.[12] This approach could be explored for Fgfr4-IN-1.
Problem 2: Elevated Liver Enzymes (ALT/AST) in Blood Samples
Possible Cause: As FGFR4 is highly expressed in the liver and plays a role in its normal function, inhibition of this receptor can potentially lead to hepatotoxicity.[8]
Troubleshooting Steps:
-
Dose and Schedule Adjustment: Similar to managing GI toxicity, reducing the dose or modifying the dosing schedule of Fgfr4-IN-1 can help mitigate liver toxicity.
-
Monitor Liver Function: Regularly monitor serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to track the extent of liver injury.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver to assess for any signs of damage, such as necrosis, inflammation, or steatosis.
-
Combination Therapy: Preclinical studies on other FGFR inhibitors suggest that combination with other agents might allow for lower, less toxic doses of the FGFR inhibitor to be used.[7]
Problem 3: Lack of Efficacy at Doses That Are Well-Tolerated
Possible Cause: The therapeutic window of Fgfr4-IN-1 may be narrow, or there could be issues with drug exposure at the tumor site. It is also possible that the tumor model is not primarily dependent on FGFR4 signaling.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of Fgfr4-IN-1 in the plasma and, if possible, in the tumor tissue over time. This will help to understand if the drug is reaching its target at sufficient concentrations.
-
Pharmacodynamic (PD) Analysis: Assess the inhibition of FGFR4 signaling in the tumor tissue. This can be done by measuring the phosphorylation levels of FGFR4 and its downstream targets like FRS2 and ERK.
-
Re-evaluate the Tumor Model: Confirm the expression and activation of the FGF19-FGFR4 axis in your specific tumor model. Some models may have redundant signaling pathways that bypass the need for FGFR4.[13][14]
-
Dose Escalation with Close Monitoring: If the initial doses are well-tolerated but ineffective, a careful dose-escalation study can be performed to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.
Quantitative Data Summary
Table 1: In Vitro Potency of Fgfr4-IN-1
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (FGFR4) | 0.7 nM | N/A (Biochemical) | [1] |
| IC₅₀ (Cell Proliferation) | 7.8 nM | HuH-7 | [1] |
Table 2: Common Toxicities of FGFR Inhibitors and Potential Management Strategies (Preclinical)
| Toxicity | Primary Mechanism | Monitoring Parameters | Potential Mitigation Strategies |
| Diarrhea | FGFR4 inhibition leading to altered bile acid metabolism[3][4][6] | Daily clinical observation (fecal consistency), body weight | Dose reduction, intermittent dosing, low-fat diet, hydration support, loperamide, bile acid sequestrants[5][9][10][12] |
| Hepatotoxicity | On-target inhibition of FGFR4 in the liver[8] | Serum ALT/AST levels, histopathology | Dose reduction, intermittent dosing |
| Hyperphosphatemia | FGFR1 inhibition[5][9] | Serum phosphate (B84403) levels | Low-phosphate diet, phosphate binders (less likely to be a major issue with a highly selective FGFR4 inhibitor) |
| Ocular Toxicity | FGFR1/2 inhibition | Ophthalmic examination | Dose reduction/interruption (less likely with a selective FGFR4 inhibitor) |
| Dermatologic Toxicity | FGFR1/2/3 inhibition | Skin and coat condition, nail changes | Topical moisturizers, dose reduction (less likely with a selective FGFR4 inhibitor) |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of Fgfr4-IN-1 in Mice
Objective: To determine the highest dose of Fgfr4-IN-1 that can be administered to mice without causing dose-limiting toxicities (DLTs).
Materials:
-
Fgfr4-IN-1
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, sterile saline)
-
Healthy, age- and sex-matched mice (e.g., BALB/c or C57BL/6)
-
Standard laboratory equipment for animal handling, dosing, and monitoring.
Procedure:
-
Dose Selection: Based on in vitro potency and any available preliminary in vivo data, select a starting dose and a series of escalating dose levels (e.g., 10, 30, 100 mg/kg). A "3+3" dose-escalation design is commonly used.[15][16]
-
Animal Grouping: Assign 3 mice to the first dose cohort.
-
Formulation Preparation: Prepare the Fgfr4-IN-1 formulation immediately before administration to ensure stability.
-
Administration: Administer Fgfr4-IN-1 via the intended route (e.g., oral gavage or intraperitoneal injection) for a defined period (e.g., daily for 14 days).
-
Monitoring:
-
Clinical Observations: Monitor the animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, and the presence of diarrhea.
-
Body Weight: Record the body weight of each animal daily.
-
Food and Water Intake: Monitor food and water consumption.
-
-
Dose-Limiting Toxicity (DLT) Definition: A DLT is typically defined as:
-
Body weight loss exceeding 20% of the initial weight.
-
Severe, unmanageable clinical signs of distress.
-
Mortality.
-
-
Dose Escalation:
-
If no DLTs are observed in the first cohort of 3 mice, escalate to the next dose level with a new cohort of 3 mice.
-
If one DLT is observed, expand the cohort to 6 mice at that dose level. If no further DLTs occur in the additional 3 mice, escalate to the next dose level.
-
If two or more DLTs are observed in a cohort of 3 or 6 mice, that dose level is considered to have exceeded the MTD.
-
-
MTD Determination: The MTD is defined as the highest dose level at which no more than one out of six mice experiences a DLT.
Protocol 2: In Vivo Toxicity Monitoring
Objective: To systematically monitor and document the toxic effects of Fgfr4-IN-1 during an efficacy study.
Procedure:
-
Baseline Data Collection: Before the start of treatment, collect baseline data for all animals, including body weight and a complete blood count (CBC) and serum chemistry panel (including ALT and AST).
-
Daily Monitoring:
-
Record body weights.
-
Perform and score clinical observations (e.g., activity level, posture, fur condition, signs of pain or distress).
-
Monitor for and score the severity of diarrhea.
-
-
Weekly Monitoring:
-
Collect blood samples for interim CBC and serum chemistry analysis.
-
-
End-of-Study Analysis:
-
At the end of the experiment, collect terminal blood samples for a final CBC and serum chemistry panel.
-
Perform a complete necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, GI tract) for histopathological analysis.
-
Record organ weights.
-
Visualizations
Signaling Pathway
Caption: Fgfr4 Signaling Pathway and Inhibition by Fgfr4-IN-1.
Experimental Workflow
Caption: Workflow for In Vivo Toxicity Assessment of Fgfr4-IN-1.
Troubleshooting Logic
Caption: Decision Tree for Troubleshooting In Vivo Toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. targetedonc.com [targetedonc.com]
- 7. mdpi.com [mdpi.com]
- 8. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Development of U3-1784, a Novel FGFR4 Antibody Against Cancer, and Avoidance of Its On-target Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr4-IN-12 experimental controls and best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the potent and selective FGFR4 inhibitor, Fgfr4-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fgfr4-IN-1?
Fgfr4-IN-1 is a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with a reported IC50 of 0.7 nM. It functions by competitively binding to the ATP-binding pocket of the FGFR4 kinase domain, which inhibits its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of FGFR4 signaling can lead to the inhibition of cell proliferation in cancer cells that are dependent on this pathway.
Q2: What is the recommended solvent and storage condition for Fgfr4-IN-1?
For long-term storage, Fgfr4-IN-1 powder should be stored at -20°C for up to 1 year or at -80°C for up to 2 years. Stock solutions are unstable and should be prepared fresh for each experiment. If necessary, aliquoted stock solutions can be stored at -80°C for short periods, but repeated freeze-thaw cycles should be avoided. It is recommended to refer to the manufacturer's datasheet for specific solubility information, but DMSO is a common solvent for initial stock solution preparation.
Q3: What are the known off-target effects of Fgfr4-IN-1?
While Fgfr4-IN-1 is designed to be a selective inhibitor of FGFR4, the potential for off-target effects should always be considered. Cross-reactivity with other FGFR family members (FGFR1, FGFR2, FGFR3) or other kinases is a possibility, especially at higher concentrations. It is crucial to perform dose-response experiments and include appropriate controls to assess the specificity of the observed effects. For instance, using cell lines with varying levels of FGFR4 expression can help distinguish between on-target and off-target effects.
Q4: My cells are not responding to Fgfr4-IN-1 treatment. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Cell Line Dependency: The cell line used may not be dependent on the FGFR4 signaling pathway for its growth and survival. It is essential to use cell lines with known FGFR4 activation or amplification.
-
Inhibitor Concentration: The concentration of Fgfr4-IN-1 may be too low. An IC50 value is cell-line dependent, and the optimal concentration should be determined empirically for your specific cell model.
-
Inhibitor Inactivity: Ensure the inhibitor has been stored correctly and the solution was freshly prepared. The stability of Fgfr4-IN-1 in cell culture media over the course of the experiment should also be considered.
-
Resistance Mechanisms: Cells can develop resistance to FGFR inhibitors through various mechanisms, such as gatekeeper mutations in the FGFR kinase domain or activation of bypass signaling pathways (e.g., EGFR, PI3K/AKT).[1][2][3]
Troubleshooting Guides
Cell Viability Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicates | Pipetting errors, uneven cell seeding, edge effects in the plate. | Ensure proper calibration of pipettes. Use a master mix for drug dilutions. Avoid using the outer wells of the 96-well plate. |
| Inconsistent IC50 values | Fluctuation in cell passage number or health, variability in incubation times, instability of the compound in media. | Use cells within a consistent passage number range. Standardize all incubation times precisely. Prepare fresh drug dilutions for each experiment. |
| No significant effect on cell viability | Cell line is not dependent on FGFR4 signaling. Suboptimal drug concentration. Drug degradation. | Confirm FGFR4 expression and activation in your cell line (e.g., via Western blot). Perform a dose-response experiment with a wider concentration range. Ensure proper storage and handling of Fgfr4-IN-1. |
Western Blotting
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or no p-FGFR4 signal | Low basal p-FGFR4 levels. Insufficient protein loading. Ineffective antibody. | Stimulate cells with an appropriate ligand (e.g., FGF19) if necessary to induce FGFR4 phosphorylation. Increase the amount of protein loaded per well. Use a validated antibody for p-FGFR4 and total FGFR4. |
| No change in p-FGFR4 after treatment | Insufficient inhibitor concentration or incubation time. | Increase the concentration of Fgfr4-IN-1 and/or the incubation time. Confirm the inhibitor's activity with a positive control cell line. |
| High background | Insufficient blocking. Antibody concentration too high. | Optimize blocking conditions (e.g., increase blocking time, use a different blocking agent). Titrate primary and secondary antibody concentrations. Ensure adequate washing steps. |
| Non-specific bands | Antibody cross-reactivity. Protein degradation. | Use a more specific antibody. Use fresh protein lysates and always include protease and phosphatase inhibitors in your lysis buffer. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of Fgfr4-IN-1 in various contexts.
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 (FGFR4 kinase) | 0.7 nM | Biochemical Assay | [4] |
| IC50 (Cell Proliferation) | 7.8 nM | HuH-7 (Hepatocellular Carcinoma) | [4] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol provides a general guideline for assessing the effect of Fgfr4-IN-1 on the proliferation of adherent cancer cell lines.
Materials:
-
Fgfr4-IN-1
-
Appropriate cancer cell line (e.g., HuH-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of Fgfr4-IN-1 in complete medium. A typical starting concentration range could be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Fgfr4-IN-1 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (after solubilizing formazan (B1609692) crystals for MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of FGFR4 Signaling
This protocol outlines the steps to analyze the phosphorylation status of FGFR4 and downstream signaling proteins after treatment with Fgfr4-IN-1.
Materials:
-
Fgfr4-IN-1
-
Appropriate cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Fgfr4-IN-1 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein samples to the same concentration and load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions for antibodies can be found on the manufacturer's datasheet (e.g., 1:1000).[5][6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of Fgfr4-IN-1.
Caption: General experimental workflows for cell viability and Western blot assays.
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FGFR4 antibody (11098-1-AP) | Proteintech [ptglab.com]
- 6. FGFR4 Monoclonal Antibody (4H2B10B2) (MA5-15350) [thermofisher.com]
Technical Support Center: Enhancing Fgfr4-IN-1 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Fgfr4-IN-1 bioavailability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Fgfr4-IN-1 and why is its bioavailability a concern for in vivo studies?
Fgfr4-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase involved in various cellular processes. Dysregulation of the FGFR4 signaling pathway is implicated in the development and progression of certain cancers, making Fgfr4-IN-1 a valuable tool for preclinical research. However, like many kinase inhibitors, Fgfr4-IN-1 is a lipophilic molecule with poor aqueous solubility, which can lead to low and variable oral bioavailability. This poor absorption can hinder the attainment of therapeutic concentrations in target tissues, compromising the reliability and reproducibility of in vivo experiments.
Q2: What are the primary reasons for the low bioavailability of kinase inhibitors like Fgfr4-IN-1?
The low bioavailability of many small molecule kinase inhibitors is often due to a combination of factors:
-
Poor Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
High Lipophilicity: While beneficial for cell membrane permeability, very high lipophilicity can lead to poor dissolution and sequestration in lipidic environments.
-
First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation.
Q3: What are the common signs of poor bioavailability in my in vivo study?
-
Low or undetectable plasma concentrations of Fgfr4-IN-1 after oral administration.
-
High variability in plasma concentrations between individual animals in the same dosing group.
-
Lack of a dose-dependent response in pharmacodynamic or efficacy studies.
-
Discrepancy between in vitro potency and in vivo efficacy , where the compound is effective in cell-based assays but shows little to no effect in animal models.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the in vivo delivery of Fgfr4-IN-1.
Problem: Difficulty in preparing a stable and homogenous formulation for administration.
| Possible Cause | Suggested Solution |
| Fgfr4-IN-1 precipitates out of solution upon addition of aqueous components. | 1. Optimize Co-Solvent Ratios: Start with a stock solution of Fgfr4-IN-1 in 100% DMSO. For the final formulation, gradually add aqueous vehicles like saline or PBS while vortexing to prevent precipitation. It is crucial to determine the maximum tolerable percentage of the organic solvent for the chosen animal model. 2. Utilize Surfactants: Incorporate biocompatible non-ionic surfactants such as Tween® 80 or Cremophor® EL to improve the solubility and stability of the compound in aqueous solutions. |
| The formulation is a suspension with large particles that are difficult to administer consistently. | 1. Particle Size Reduction: If using a suspension, employ techniques like sonication or homogenization to reduce particle size and improve homogeneity. 2. Use of Suspending Agents: Add a suspending agent like carboxymethylcellulose (CMC) to the vehicle to ensure a uniform suspension during administration. |
Problem: Low and variable plasma exposure after oral gavage.
| Possible Cause | Suggested Solution |
| Poor dissolution of Fgfr4-IN-1 in the gastrointestinal tract. | 1. Lipid-Based Formulations: Formulate Fgfr4-IN-1 in a lipid-based vehicle such as a self-emulsifying drug delivery system (SEDDS). These formulations form fine emulsions in the gut, which can enhance dissolution and absorption. 2. Amorphous Solid Dispersions (ASDs): Prepare an ASD of Fgfr4-IN-1 with a hydrophilic polymer. ASDs can significantly increase the aqueous solubility of a compound.[1][2] |
| Rapid metabolism in the gut wall or liver (first-pass effect). | 1. Co-administration with Metabolic Inhibitors: While complex, in exploratory studies, co-administration with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450s) can help determine the extent of first-pass metabolism. This approach requires careful consideration of potential drug-drug interactions. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle system for poorly soluble compounds.
Materials:
-
Fgfr4-IN-1 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG 300)
-
Tween® 80
-
Sterile saline or water for injection
Procedure:
-
Prepare Stock Solution: Dissolve Fgfr4-IN-1 in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common starting formulation is 10% DMSO, 40% PEG 300, 5% Tween® 80, and 45% saline.
-
Final Formulation: While vortexing the vehicle, slowly add the required volume of the Fgfr4-IN-1 stock solution to achieve the final desired concentration for dosing.
-
Observation: Observe the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of organic solvents or surfactants.
Data Presentation: Example Co-Solvent Formulations
| Formulation Component | Formulation 1 (v/v) | Formulation 2 (v/v) | Formulation 3 (v/v) |
| DMSO | 10% | 5% | 10% |
| PEG 300 | 40% | 30% | - |
| Cremophor® EL | - | - | 20% |
| Tween® 80 | 5% | 5% | - |
| Saline | 45% | 60% | 70% |
Protocol 2: Workflow for Developing and Evaluating an Improved Formulation
This protocol outlines the steps to rationally develop and test a new formulation for Fgfr4-IN-1.
Steps:
-
Solubility Screening:
-
Determine the solubility of Fgfr4-IN-1 in various individual and mixed GRAS (Generally Regarded as Safe) excipients (e.g., PEG 300, corn oil, Cremophor® EL, Tween® 80).
-
This will help identify promising vehicles for further development.
-
-
Formulation Preparation:
-
Based on the solubility screen, prepare small batches of different formulations (e.g., co-solvent systems, lipid-based formulations).
-
-
In Vitro Characterization:
-
Assess the physical stability of the formulations (e.g., visual inspection for precipitation over time).
-
Perform in vitro dissolution testing in simulated gastric and intestinal fluids to predict in vivo dissolution behavior.
-
-
In Vivo Pharmacokinetic (PK) Study:
-
Administer the most promising formulations to a small group of rodents (e.g., mice or rats) via the intended route (e.g., oral gavage).
-
Collect blood samples at various time points post-administration.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration-time profile of Fgfr4-IN-1.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to assess bioavailability.
-
Data Presentation: Example Pharmacokinetic Parameters
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Suspension in 0.5% CMC | 10 | 50 ± 15 | 2.0 | 250 ± 80 |
| Co-solvent (Formulation 1) | 10 | 250 ± 60 | 1.0 | 1200 ± 300 |
| SEDDS Formulation | 10 | 800 ± 150 | 0.5 | 4500 ± 900 |
Visualizations
FGFR4 Signaling Pathway
The following diagram illustrates the canonical FGFR4 signaling pathway, which is the target of Fgfr4-IN-1. Upon binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19), in complex with the co-receptor β-Klotho, FGFR4 dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[3][4] This activation triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and migration.[3][5]
Caption: FGFR4 Signaling Pathway and the inhibitory action of Fgfr4-IN-1.
Experimental Workflow for Bioavailability Enhancement
The diagram below outlines a logical workflow for researchers to systematically improve the in vivo bioavailability of Fgfr4-IN-1.
Caption: Workflow for improving Fgfr4-IN-1 in vivo bioavailability.
References
- 1. Liver-specific FGFR4 knockdown in mice on an HFD increases bile acid synthesis and improves hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of Fgfr4-IN-12 and BLU-9931 in Hepatocellular Carcinoma Cell Lines
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for advancing research in hepatocellular carcinoma (HCC). This guide provides an objective comparison of two fibroblast growth factor receptor 4 (FGFR4) inhibitors, Fgfr4-IN-12 and BLU-9931, based on available experimental data.
The FGF19-FGFR4 signaling pathway has been identified as a key driver in a subset of HCC, making it an attractive therapeutic target. Both this compound (also known as Compound A34) and BLU-9931 are small molecule inhibitors designed to target FGFR4. While BLU-9931 has been extensively characterized in numerous studies, this compound is a more recently described compound. This guide aims to consolidate the performance data of both inhibitors in HCC cell lines.
At a Glance: Performance Comparison
| Feature | This compound (Compound A34) | BLU-9931 |
| Mechanism of Action | Potent and highly selective FGFR4 inhibitor.[1][2] | Potent, selective, and irreversible FGFR4 inhibitor.[3] |
| HCC Cell Line Potency | Demonstrates excellent anti-proliferative activities against FGFR4-dependent HCC cell lines.[1][2] | Potent anti-proliferative activity in HCC cell lines with an activated FGFR4 signaling pathway.[3][4] |
| In Vivo Efficacy | Shows remarkable antitumor efficacy in a Hep-3B HCC xenograft model.[1][2] | Demonstrates significant antitumor activity, including complete responses, in HCC xenograft models.[4] |
Quantitative Analysis: Potency and Selectivity
A direct comparison of the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) reveals the potency of these inhibitors against various HCC cell lines.
Table 1: In Vitro Anti-proliferative Activity in HCC Cell Lines
| Cell Line | This compound (Compound A34) IC50 (nM) | BLU-9931 EC50 (µM) |
| Hep 3B | Data not available in searched literature | 0.07[3] |
| HuH7 | Data not available in searched literature | 0.11[3] |
| JHH7 | Data not available in searched literature | 0.02[3] |
Table 2: Kinase Selectivity Profile
| Kinase | This compound (Compound A34) IC50 (nM) | BLU-9931 IC50 (nM) |
| FGFR4 | Potent inhibitor [1][2] | 3 [4] |
| FGFR1 | Data not available in searched literature | 591[4] |
| FGFR2 | Data not available in searched literature | 493[4] |
| FGFR3 | Data not available in searched literature | 150[4] |
Note: Specific IC50 values for this compound against a panel of HCC cell lines and other kinases were not available in the searched literature. The available information describes it as a potent and selective inhibitor.
Mechanism of Action and Signaling Pathway
Both this compound and BLU-9931 target the FGF19-FGFR4 signaling pathway, which, when aberrantly activated, promotes hepatocyte proliferation and HCC development.[2][4] BLU-9931 is characterized as an irreversible inhibitor that forms a covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, contributing to its high potency and selectivity.[4] The precise binding mode of this compound is detailed in its discovery publication.[1][2]
References
- 1. Collection - Discovery of 1,6-Naphthyridin-2(1H)âone Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Selective FGFR4 Inhibitors: Profiling FGF401
An important note on the availability of comparative data: While this guide aims to provide a comparative analysis of Fgfr4-IN-12 and FGF401, extensive searches of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "this compound". Consequently, a direct, data-driven comparison is not feasible at this time.
This guide will therefore provide a comprehensive overview of the well-characterized, potent, and highly selective FGFR4 inhibitor, FGF401 (Roblitinib) . The detailed experimental data, protocols, and mechanisms of action for FGF401 can serve as a valuable benchmark for evaluating the efficacy of other current and future FGFR4 inhibitors.
FGF401: A Profile of a First-in-Class Selective FGFR4 Inhibitor
FGF401 is a first-in-class, orally active, small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) characterized by the overexpression of FGF19, a key ligand for FGFR4.[1][2][4] FGF401 is a reversible-covalent inhibitor, a mechanism that contributes to its high potency and selectivity.[3][5]
Data Presentation: Efficacy of FGF401
The efficacy of FGF401 has been evaluated in a range of preclinical models, from biochemical assays to in vivo tumor models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of FGF401
| Assay Type | Target | IC50 (nM) | Selectivity vs. FGFR4 | Reference |
| Biochemical Kinase Assay | FGFR4 | 1.9 | - | [5][6] |
| FGFR1 | >10,000 | >5,263-fold | [6] | |
| FGFR2 | >10,000 | >5,263-fold | [6] | |
| FGFR3 | >10,000 | >5,263-fold | [6] | |
| Cellular Proliferation Assay | HUH7 (HCC Cell Line) | 12 | - | [6] |
| Hep3B (HCC Cell Line) | 9 | - | [6] | |
| JHH7 (HCC Cell Line) | 9 | - | [6] |
Table 2: In Vivo Efficacy of FGF401 in Xenograft Models
| Model Type | Cancer Type | Treatment | Outcome | Reference |
| Cell Line-Derived Xenograft (Hep3B) | Hepatocellular Carcinoma | FGF401 (oral administration) | Dose-dependent inhibition of tumor growth | [6] |
| Patient-Derived Xenograft (PDX) | FGF19-positive HCC | FGF401 (oral administration) | Significant anti-tumor activity | [1][2] |
| Patient-Derived Xenograft (PDX) | FGF19-positive Gastric Cancer | FGF401 (oral administration) | Significant anti-tumor activity | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of FGF401's efficacy.
1. Biochemical Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of FGF401 against FGFR4 and other kinases to assess potency and selectivity.
-
Methodology:
-
Recombinant human FGFR kinase domains are incubated with a phosphate-donating substrate (e.g., ATP) and a peptide substrate in a reaction buffer.
-
FGF401 is added in a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated peptide substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
For selectivity profiling, this assay is repeated for a broad panel of other kinases.[5]
-
2. Cellular Proliferation Assays
-
Objective: To measure the effect of FGF401 on the growth and viability of cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., HUH7, Hep3B) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of FGF401 or a vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
The absorbance or luminescence is measured using a plate reader.
-
The concentration of FGF401 that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.
-
3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of FGF401 in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (cell line-derived xenograft) or implanted with a small piece of a patient's tumor (patient-derived xenograft).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
FGF401 is administered orally at various doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blotting for p-FGFR4).
-
Efficacy is reported as percent tumor growth inhibition (%TGI) or tumor regression.[2]
-
Signaling Pathways and Experimental Workflow Visualizations
FGFR4 Signaling Pathway
The following diagram illustrates the canonical FGFR4 signaling pathway, which is inhibited by FGF401. Upon binding of its ligand, primarily FGF19, and the co-receptor β-Klotho (KLB), FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream pathways such as RAS-MAPK and PI3K-AKT, which promote cell proliferation and survival.[7][8]
Caption: FGFR4 signaling pathway and the inhibitory action of FGF401.
Experimental Workflow for Evaluating an FGFR4 Inhibitor
This diagram outlines a typical preclinical workflow for the evaluation of a novel FGFR4 inhibitor.
Caption: Preclinical evaluation workflow for an FGFR4 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anncaserep.com [anncaserep.com]
- 5. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. aacrjournals.org [aacrjournals.org]
Validating Fgfr4-IN-12 selectivity against other FGFR isoforms
To validate the selectivity of an FGFR4 inhibitor, a comprehensive analysis against other FGFR isoforms is crucial. This guide provides a framework for comparing the performance of a selective FGFR4 inhibitor, using publicly available data for the well-characterized inhibitor BLU9931 as an example, due to the absence of public data for "Fgfr4-IN-12".
Comparative Analysis of BLU9931 Selectivity
BLU9931 is a potent and irreversible inhibitor of FGFR4.[1] Its selectivity is a key attribute, minimizing off-target effects that can arise from inhibiting other FGFR isoforms, which are involved in various physiological processes.[2][3]
Biochemical Potency and Selectivity
The inhibitory activity of BLU9931 against the kinase domains of the four FGFR isoforms is typically determined through biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a higher potency.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Selectivity Fold (FGFR1/FGFR4) | Selectivity Fold (FGFR2/FGFR4) | Selectivity Fold (FGFR3/FGFR4) |
| BLU9931 | ~891 | ~552 | ~150 | 3 | ~297 | ~184 | ~50 |
Data sourced from publicly available information.[1]
The data clearly demonstrates that BLU9931 is significantly more potent against FGFR4 compared to the other three isoforms, with selectivity ranging from 50-fold to nearly 300-fold. This high selectivity is attributed to the unique presence of a cysteine residue (Cys552) in the kinase domain of FGFR4, which is not present in FGFR1, 2, or 3, allowing for a covalent and irreversible binding of the inhibitor.[3]
Experimental Protocols
The following are generalized protocols for key experiments used to determine the selectivity of an FGFR inhibitor.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified FGFR kinases.
Objective: To determine the IC50 values of the test compound against each FGFR isoform.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
ATP (Adenosine triphosphate).
-
A suitable substrate peptide (e.g., poly(Glu-Tyr)).
-
Test inhibitor (e.g., BLU9931) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a multi-well plate, add the recombinant FGFR kinase, the substrate peptide, and the test inhibitor at different concentrations.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Inhibition Assay (In Situ)
This assay measures the inhibitor's ability to block FGFR signaling within a cellular context.
Objective: To assess the potency of the test compound in inhibiting the phosphorylation of downstream signaling molecules in cells expressing specific FGFR isoforms.
Materials:
-
Cell lines engineered to overexpress a specific FGFR isoform (e.g., Ba/F3 cells).
-
Cell culture medium and supplements.
-
Test inhibitor at various concentrations.
-
A stimulating ligand (e.g., FGF19 for FGFR4).
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK).
-
Western blotting reagents and equipment.
Procedure:
-
Culture the engineered cells to a suitable density.
-
Starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with the appropriate FGF ligand to activate the FGFR signaling pathway.
-
Lyse the cells to extract total protein.
-
Perform Western blotting to detect the phosphorylation levels of FGFR and downstream effectors like ERK.
-
Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.
-
Calculate the cellular IC50 value based on the dose-response curve.
Visualizations
FGFR Signaling Pathway
Caption: Canonical FGFR signaling pathway upon ligand binding.
Experimental Workflow for Inhibitor Selectivity
Caption: Workflow for validating FGFR4 inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fgfr4-IN-12 as a Selective FGFR4 Inhibitor: A Comparative Guide Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement and cellular efficacy of Fgfr4-IN-12, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). By leveraging the precision of CRISPR/Cas9 gene-editing technology, researchers can unequivocally determine the on-target effects of this compound and objectively compare its performance against other known FGFR4 inhibitors. This document outlines the necessary experimental protocols, presents comparative data for established inhibitors, and illustrates key biological pathways and workflows.
Introduction to FGFR4 and its Role in Disease
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, tissue repair, and embryonic development.[1][2] Aberrant activation of the FGFR4 signaling pathway, often driven by the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19), is a known oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC) and certain breast cancers.[1][3][4][5] This makes FGFR4 an attractive therapeutic target for drug development. This compound has been identified as a potent and selective inhibitor of FGFR4, necessitating rigorous target validation to confirm its mechanism of action.[6]
Comparative Performance of Selective and Pan-FGFR Inhibitors
While specific quantitative data for this compound is not yet publicly available, a comparison with established FGFR4 inhibitors is essential for benchmarking its potential efficacy. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several selective and pan-FGFR inhibitors against the FGFR family of receptors. This data provides a reference for the potency and selectivity that a novel inhibitor like this compound would be measured against.
Table 1: Biochemical IC50 Values of Selective FGFR4 Inhibitors
| Compound Name | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity for FGFR4 |
| H3B-6527 | <1.2 | 320 | 1,290 | 1,060 | >250-fold vs FGFR1-3[7] |
| Roblitinib (FGF401) | 1.9 | >1900 | >1900 | >1900 | >1000-fold vs other kinases[7] |
| FGFR4-IN-11 | 2.1 | - | - | - | Selective[6] |
| FGFR4-IN-23 | 2.9 | - | - | - | Selective[6] |
| BLU9931 | 3 | ~891 | ~552 | ~150 | ~50-fold vs FGFR3[7] |
| Fisogatinib (BLU-554) | 5 | 624 | >2203 | >2203 | >120-fold vs FGFR1[7] |
| FGFR4-IN-22 | 5.4 | - | - | - | Potent inhibitor[6] |
| FGFR4-IN-21 | 33 | - | - | - | Selective[6] |
| FGFR4-IN-10 | 70.7 | No inhibition | No inhibition | No inhibition | Highly Selective[6] |
| FGFR4-IN-9 | 75.3 | >50,000 | 35,482 | >30,000 | >398-fold vs FGFR1-3[6][8] |
Table 2: Biochemical IC50 Values of Pan-FGFR Inhibitors
| Compound Name | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| Pemigatinib | 30 | 0.4 | 0.5 | 1.2 |
| Derazantinib (ARQ-087) | 34 | 4.5 | 1.8 | 4.5 |
| FIIN-3 | 35.3 | 13.1 | 21 | 31.4 |
| FIIN-2 | 45.3 | 3.09 | 4.3 | 27 |
| Futibatinib (TAS-120) | 3.7 | 1.8 | 1.4 | 1.6 |
| LY2874455 | 6 | 2.8 | 2.6 | 6.4 |
| PRN1371 | 19.3 | 0.6 | 1.3 | 4.1 |
Data compiled from multiple sources.[7][9][10]
Target Validation of this compound using CRISPR/Cas9
The definitive method for validating that the cellular effects of a drug are due to its interaction with the intended target is to demonstrate a lack of efficacy in cells where the target has been genetically removed. CRISPR/Cas9-mediated knockout of the FGFR4 gene provides a "clean" genetic background to test the specificity of this compound.
Experimental Workflow for CRISPR/Cas9-Mediated FGFR4 Knockout and Validation
Detailed Experimental Protocols
1. sgRNA Design and Construction
-
Objective: To design and synthesize single guide RNAs (sgRNAs) that specifically target the coding sequence of the FGFR4 gene.
-
Protocol:
-
Identify target sequences in the early exons of the FGFR4 gene. Use online design tools (e.g., CHOPCHOP, CRISPOR) to select sgRNAs with high on-target scores and low off-target potential.
-
Design sgRNAs that will lead to a frameshift mutation upon non-homologous end joining (NHEJ) repair, resulting in a premature stop codon and a non-functional protein.
-
Synthesize the designed sgRNAs or clone them into a suitable expression vector that also contains the Cas9 nuclease sequence.
-
2. Generation of FGFR4 Knockout Cell Lines
-
Objective: To create a stable cancer cell line that does not express FGFR4.
-
Protocol:
-
Select a cancer cell line known to express FGFR4 and be dependent on its signaling for proliferation or survival (e.g., Huh7, a human hepatoma cell line).
-
Transfect the selected cells with the sgRNA and Cas9 expression vectors using a suitable method like lipofection or electroporation.
-
Select for successfully transfected cells using an appropriate marker (e.g., puromycin resistance).
-
Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Expand the clonal populations.
-
3. Validation of FGFR4 Knockout
-
Objective: To confirm the successful knockout of the FGFR4 gene at the genomic and protein levels.
-
Protocol:
-
Genomic DNA Analysis: Extract genomic DNA from the clonal cell lines. Amplify the targeted region of the FGFR4 gene by PCR and sequence the amplicons to identify insertions or deletions (indels) that confirm the gene disruption.
-
Western Blot Analysis: Prepare protein lysates from the wild-type (WT) and knockout (KO) cell lines. Perform a Western blot using an antibody specific for FGFR4 to confirm the absence of the FGFR4 protein in the KO clones.
-
4. Phenotypic Analysis of this compound in WT vs. KO Cells
-
Objective: To compare the effects of this compound on the WT and FGFR4 KO cell lines to demonstrate on-target activity.
-
Protocol:
-
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo):
-
Seed both WT and FGFR4 KO cells in 96-well plates.
-
Treat the cells with a dose-response range of this compound and a panel of comparator inhibitors (from Tables 1 and 2).
-
After a set incubation period (e.g., 72 hours), measure cell viability.
-
Expected Outcome: this compound should significantly reduce the viability of WT cells in a dose-dependent manner but have a minimal effect on the viability of FGFR4 KO cells. The IC50 value should be significantly higher in the KO cells.
-
-
Apoptosis Assay (e.g., Annexin V/PI staining):
-
Treat WT and FGFR4 KO cells with an effective concentration of this compound.
-
After 24-48 hours, stain the cells with Annexin V and propidium (B1200493) iodide (PI) and analyze by flow cytometry.
-
Expected Outcome: this compound should induce apoptosis in WT cells, but not in FGFR4 KO cells.
-
-
Cell Migration/Invasion Assay (e.g., Transwell assay):
-
Seed WT and FGFR4 KO cells in the upper chamber of a Transwell plate.
-
Add this compound to the media.
-
After an appropriate incubation time, quantify the number of cells that have migrated or invaded through the membrane.
-
Expected Outcome: this compound should inhibit the migration and invasion of WT cells, with little to no effect on FGFR4 KO cells.
-
-
FGFR4 Signaling Pathway
Understanding the downstream signaling of FGFR4 is crucial for interpreting the effects of its inhibition. Upon binding its ligand, FGF19, FGFR4 dimerizes and autophosphorylates, leading to the activation of several key signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[1][2][5]
Logical Relationship for Target Validation
The core logic behind using CRISPR/Cas9 for target validation is straightforward: if the drug's effect is mediated through the target, removing the target should abrogate the drug's effect.
By following this comprehensive guide, researchers can effectively validate the on-target activity of this compound, benchmark its performance against other known inhibitors, and generate robust data to support its further development as a targeted cancer therapeutic.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor 4 (FGFR4) and fibroblast growth factor 19 (FGF19) autocrine enhance breast cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
Cross-Validation of FGFR4 Inhibitor Activity: A Comparative Guide to Key Assays
An Objective Comparison of Methodologies for Evaluating Selective FGFR4 Inhibitors
The development of targeted therapies against Fibroblast Growth Factor Receptor 4 (FGFR4) represents a promising strategy for specific cancers, particularly hepatocellular carcinoma (HCC) driven by the FGF19-FGFR4 signaling axis.[1][2][3] Validating the efficacy and selectivity of new chemical entities, such as the potent inhibitor Fgfr4-IN-12, requires a multi-faceted approach. Cross-validation of an inhibitor's activity across a spectrum of biochemical, cellular, and target-engagement assays is critical for a comprehensive understanding of its therapeutic potential.
While specific public data for "this compound" is limited, this guide will use the well-characterized, potent, and highly selective FGFR4 inhibitor, Fisogatinib (BLU-554) , as a representative molecule to illustrate the cross-validation process. Fisogatinib is an oral, irreversible inhibitor that has been evaluated in clinical trials and serves as an excellent benchmark for comparing assay performance.[1][2][4]
Comparative Activity of FGFR4 Inhibitors
The potency and selectivity of an inhibitor are hallmark characteristics determined through rigorous testing. As shown in the table below, inhibitors are profiled against the target kinase (FGFR4) and related family members (FGFR1, 2, and 3) to establish a selectivity profile. High selectivity, as seen with Fisogatinib, is desirable to minimize off-target effects.[5]
| Inhibitor Name | Type | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| Fisogatinib (BLU-554) | Selective, Covalent | 5 | 624 | >1000 | >1000 |
| BLU9931 | Selective, Covalent | 3 | 880 | 550 | 150 |
| Roblitinib (FGF401) | Selective, Covalent | 1.9 | >1000-fold selectivity | >1000-fold selectivity | >1000-fold selectivity |
| H3B-6527 | Selective, Covalent | <1.2 | 320 | 1,290 | 1,060 |
| Futibatinib (TAS-120) | Pan-FGFR, Covalent | 3.7 | 1.8 | 1.4 | 1.6 |
| Pemigatinib | Pan-FGFR | 30 | 0.4 | 0.5 | 1.2 |
IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Data compiled from multiple sources.[5][6]
Key Assays for Inhibitor Characterization
A robust evaluation of an FGFR4 inhibitor involves a tiered approach, moving from simple biochemical assays to more complex cellular and in-vivo models.
Biochemical Kinase Assays
These in vitro assays directly measure the ability of an inhibitor to block the enzymatic activity of purified FGFR4 kinase. They are essential for determining primary potency (IC50) and selectivity against other kinases.
Common Method: ADP-Glo™ Kinase Assay This is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. The signal intensity is directly proportional to kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup : Recombinant FGFR4 kinase is incubated with a specific substrate (e.g., a poly-peptide) and the test inhibitor (e.g., Fisogatinib) at various concentrations in a kinase assay buffer.
-
Kinase Reaction Initiation : The reaction is started by adding ATP. The mixture is incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
ATP Depletion : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion : Kinase Detection Reagent is added, which contains enzymes that convert the newly produced ADP into ATP.
-
Signal Generation : The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to generate a luminescent signal.
-
Data Acquisition : The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the signal against the inhibitor concentration.
Cell-Based Assays
Cell-based assays are crucial for confirming that the inhibitor can enter cells and engage its target in a physiological context, leading to a desired biological outcome.
Common Method: Cell Proliferation/Viability Assay (WST-1 or similar) This assay measures the metabolic activity of cells, which correlates with cell number. It is used to determine the inhibitor's effect on the growth of cancer cell lines that are dependent on FGFR4 signaling.
Experimental Protocol: Cell Proliferation Assay
-
Cell Culture : An appropriate cancer cell line with known FGFR4 expression and dependency (e.g., an HCC cell line with FGF19 amplification) is seeded into 96-well plates and allowed to adhere overnight.[7]
-
Compound Treatment : Cells are treated with a serial dilution of the FGFR4 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Reagent Addition : A tetrazolium salt reagent like WST-1 is added to each well.[7] Metabolically active, viable cells will cleave the salt into a colored formazan (B1609692) dye.
-
Signal Measurement : After a short incubation (e.g., 1-4 hours), the absorbance of the colored product is measured using a microplate reader.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell growth inhibition compared to the vehicle control, and an IC50 or GI50 (concentration for 50% growth inhibition) is determined.
Target Engagement Assays
These assays provide direct evidence that the inhibitor binds to its intended target protein within the complex environment of a living cell.
Common Method: Cellular Thermal Shift Assay (CETSA) CETSA is based on the principle that when a ligand (inhibitor) binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Intact cells are incubated with the test inhibitor or a vehicle control, allowing the compound to enter the cells and bind to its target (FGFR4).
-
Thermal Challenge : The cell suspensions are divided into aliquots and heated to a range of different temperatures in a PCR machine. This heating step causes unstable proteins to denature and aggregate.
-
Cell Lysis : The cells are lysed to release their contents. Common methods include freeze-thaw cycles or detergents.
-
Separation of Aggregates : The aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation.
-
Quantification of Soluble Protein : The amount of soluble FGFR4 remaining in the supernatant at each temperature is quantified. This is typically done by Western Blotting or quantitative mass spectrometry.
-
Data Interpretation : In the presence of a binding inhibitor, FGFR4 will be more stable and will remain in the soluble fraction at higher temperatures compared to the vehicle control. This "thermal shift" confirms direct target engagement.
Visualizing Workflows and Pathways
To better understand the processes described, the following diagrams illustrate the FGFR4 signaling pathway and the workflows of the key assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Selective FGFR4 Inhibitor Fgfr4-IN-12 Versus Pan-FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when aberrantly activated, is a key driver in various cancers. While pan-FGFR inhibitors have shown clinical efficacy, their broad activity against multiple FGFR isoforms can lead to off-target effects. This has spurred the development of selective inhibitors targeting specific FGFR family members, such as FGFR4, which is a primary driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors. This guide provides an objective comparison of a representative selective FGFR4 inhibitor, here exemplified by the potent and irreversible inhibitor BLU9931 (Fisogatinib), against prominent pan-FGFR inhibitors such as Infigratinib, Erdafitinib, and Pemigatinib. The comparison is supported by experimental data from biochemical and cellular assays, as well as in vivo studies.
Executive Summary
Selective FGFR4 inhibitors like BLU9931 offer a targeted approach with a potentially improved safety profile compared to pan-FGFR inhibitors. While pan-FGFR inhibitors demonstrate broader activity against tumors with various FGFR alterations, selective FGFR4 inhibitors are particularly effective in cancers driven by the FGF19-FGFR4 signaling axis. However, the efficacy of selective FGFR4 inhibitors can be limited by the compensatory activation of other FGFRs, a phenomenon known as FGFR redundancy.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the quantitative data from biochemical and cellular assays, providing a clear comparison of the inhibitory potency and selectivity of the selective FGFR4 inhibitor BLU9931 against the pan-FGFR inhibitors Infigratinib, Erdafitinib, and Pemigatinib.
Table 1: Biochemical Potency (IC50, nM) Against FGFR Family Kinases
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Selectivity for FGFR4 (Fold vs. FGFR1/2/3) |
| BLU9931 (Selective) | 591[1][2][3] | 493[1][2][3] | 150[1][2][3] | 3[1][2][3] | 50-197 fold |
| Roblitinib (FGF401) (Selective) | >10,000 | >10,000 | >10,000 | 1.9[4][5] | >5,000 fold |
| Infigratinib (Pan) | 0.9[6] | 1.4[6] | 1.0[6] | 60[6] | 0.017-0.023 fold |
| Erdafitinib (Pan) | 1.2[7] | 2.5[7] | 3.0[7] | 5.7[7] | 0.21-0.48 fold |
| Pemigatinib (Pan) | 0.4 | 0.5 | 1.2 | 30 | 0.013-0.04 fold |
Table 2: Cellular Activity in Hepatocellular Carcinoma (HCC) Cell Lines
| Inhibitor | Cell Line | FGF19/FGFR4 Status | Cellular Potency (IC50/EC50, nM) |
| BLU9931 (Selective) | Hep3B | Amplified | 70[2] |
| HuH7 | Expressed | 110[2] | |
| JHH7 | Expressed | 20[2] | |
| Roblitinib (FGF401) (Selective) | HUH7 | Expressed | 12[5] |
| Hep3B | Amplified | 9[5] | |
| JHH7 | Expressed | 9[5] | |
| Erdafitinib (Pan) | HuH-7 | Expressed | 5.77 |
| JHH-7 | Expressed | 3.65 |
Table 3: In Vivo Antitumor Efficacy in HCC Xenograft Models
| Inhibitor | Model | Dosing | Tumor Growth Inhibition (TGI) / Regression |
| BLU9931 (Selective) | Hep3B Xenograft | 100 mg/kg, twice daily | Tumor Regression[1][8] |
| Infigratinib (Pan) | HCC Patient-Derived Xenograft (PDX) with high FGFR expression | 20 mg/kg, once daily | Significant tumor growth inhibition[9] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the FGFR signaling pathways and a typical experimental workflow for comparing these inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FGFR4 Inhibitors: In Vitro and In Vivo Activity Correlation of BLU-9931 and FGF401
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical activity of two prominent FGFR4 inhibitors, BLU-9931 and FGF401 (roblitinib). The data presented is based on publicly available experimental findings.
Due to the lack of publicly available data for a compound specifically named "Fgfr4-IN-12," this guide focuses on two well-characterized, selective FGFR4 inhibitors: BLU-9931 and FGF401. Both have demonstrated potent and selective inhibition of the FGFR4 signaling pathway, a critical driver in certain cancers, particularly hepatocellular carcinoma (HCC).[1][2][3]
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the key in vitro and in vivo performance metrics for BLU-9931 and FGF401.
Table 1: In Vitro Activity of FGFR4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | EC50 (µM) | Mechanism of Action | Selectivity |
| BLU-9931 | FGFR4 | 3 | - | - | Irreversible, covalent | Highly selective for FGFR4 over FGFR1/2/3[4][5][6] |
| Hep 3B | 0.07 | |||||
| HuH7 | 0.11 | |||||
| JHH7 | 0.02 | |||||
| FGF401 (Roblitinib) | FGFR4 | 1.9 | - | - | Reversible-covalent | Highly selective for FGFR4 over FGFR1/2/3[7][8] |
| HUH7 | 0.012 | |||||
| Hep3B | 0.009 | |||||
| JHH7 | 0.009 |
Table 2: In Vivo Activity of FGFR4 Inhibitors in Xenograft Models
| Inhibitor | Animal Model | Tumor Model | Dosing | Antitumor Activity |
| BLU-9931 | Mouse | Hep 3B xenograft | 10 mg/kg (oral) | Significant tumor growth inhibition, including complete responses[1] |
| FGF401 (Roblitinib) | Mouse | HCC tumor xenografts and PDX models | Not specified | Remarkable antitumor activity[2][3][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
In Vitro Kinase Assay
To determine the half-maximal inhibitory concentration (IC50) of the compounds against FGFR4, a biochemical kinase assay is typically employed. Recombinant human FGFR4 enzyme is incubated with the inhibitor at various concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays. The IC50 value is then calculated from the dose-response curve.
Cell Proliferation Assay
The half-maximal effective concentration (EC50) for cell growth inhibition is determined using a cell proliferation assay. Cancer cell lines with known FGFR4 pathway activation (e.g., Hep 3B, HuH7, JHH7) are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a defined incubation period (typically 72 hours), cell viability is assessed using reagents like MTT or CellTiter-Glo, which measure metabolic activity or ATP content, respectively. The EC50 is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to untreated controls.
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of the FGFR4 inhibitors, xenograft models are commonly used. Human cancer cells (e.g., Hep 3B) are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at a specified dose and schedule. Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and may be used for pharmacodynamic biomarker analysis, such as measuring the phosphorylation levels of downstream signaling proteins like FRS2 and ERK.[1]
Mandatory Visualization
FGFR4 Signaling Pathway
Caption: The FGFR4 signaling pathway, activated by FGF19 and Klothoβ, and its inhibition.
Experimental Workflow: In Vitro to In Vivo Correlation
Caption: A typical workflow for establishing in vitro to in vivo correlation for a targeted therapy.
Conclusion
Both BLU-9931 and FGF401 have demonstrated potent and selective inhibition of FGFR4 in preclinical models. Their in vitro activity against FGFR4-dependent cancer cell lines translates to significant antitumor efficacy in vivo.[1][2] BLU-9931 is characterized as an irreversible, covalent inhibitor, while FGF401 acts as a reversible-covalent inhibitor.[4][7][10] The strong correlation between their in vitro potency and in vivo efficacy underscores the dependence of certain tumors on the FGFR4 signaling pathway and validates FGFR4 as a promising therapeutic target. Further clinical investigation is ongoing for these and other FGFR4 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Abstract 2103: NVP-FGF401: Cellular and in vivo profile of a novel highly potent and selective FGFR4 inhibitor for the treatment of FGF19/FGFR4/KLB+ tumors | Semantic Scholar [semanticscholar.org]
- 3. FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe BLU9931 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fgfr4-IN-12 Demonstrates Efficacy in Preclinical Models of Sorafenib-Resistant Hepatocellular Carcinoma
A comprehensive analysis of the selective FGFR4 inhibitor, Fgfr4-IN-12, reveals its potential as a therapeutic agent for hepatocellular carcinoma (HCC) that has developed resistance to the multi-kinase inhibitor sorafenib (B1663141). Preclinical data highlight the ability of this compound to overcome resistance by targeting the FGF19-FGFR4 signaling pathway, a key driver of tumor proliferation and survival in a subset of HCC patients.
This guide provides a comparative overview of this compound's efficacy against other therapeutic alternatives in sorafenib-resistant HCC models, supported by experimental data and detailed protocols for key assays. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Overcoming Sorafenib Resistance: The Role of FGFR4 Inhibition
Sorafenib, a standard first-line treatment for advanced HCC, often loses its effectiveness due to the development of acquired resistance. One of the primary mechanisms implicated in this resistance is the activation of the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis. This pathway, when aberrantly activated, can promote cancer cell proliferation, survival, and inhibit apoptosis, thereby allowing tumors to evade the therapeutic effects of sorafenib.[1][2]
This compound is a potent and selective covalent inhibitor of FGFR4. It achieves its selectivity in part by targeting a unique cysteine residue (Cys552) within the FGFR4 kinase domain.[3] This targeted approach allows for the direct inhibition of the signaling cascade responsible for sorafenib resistance in FGF19-driven HCC.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the preclinical efficacy of this compound in comparison to other FGFR4 inhibitors and standard second-line treatments for sorafenib-resistant HCC.
Table 1: In Vitro Efficacy of FGFR4 Inhibitors Against HCC Models
| Compound | Target | Cell Line/Model | IC50 Value | Reference |
| This compound (compound 1) | pFGFR4 | Cellular assays | 9 nM | [3] |
| H3B-6527 | FGFR4 | Panel of 40 HCC cell lines | Dependent on FGF19 expression | [1] |
| Fisogatinib (BLU-554) | FGFR4 | FGFR4-mutant Ba/F3 cells | 300- to 30,000-fold reduction in potency compared to wild-type | [4] |
| Infigratinib (pan-FGFR inhibitor) | FGFR1-3 | High-FGFR-expressing HCC models | Potent growth suppression | [5] |
| Dovitinib (pan-FGFR inhibitor) | FGFR, VEGFR, PDGFR | Sorafenib-resistant HCC cells | Induced apoptosis | [6] |
Table 2: In Vivo Efficacy of this compound and Other Agents in Sorafenib-Resistant HCC Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound (compound 1) | Sorafenib-resistant Huh7 xenograft | 10, 30, 100 mg/kg BID | Dose-dependent growth inhibition; Regression at 30 and 100 mg/kg | [3] |
| Regorafenib (B1684635) | Patient-derived HCC xenografts (PDX) | 10 mg/kg QD | Significant TGI in 8/10 models; Superior to sorafenib in 4/10 models | [7][8] |
| Cabozantinib | Preclinical HCC models | Not specified | Inhibition of tumor growth, regression, and metastasis | [9] |
| Lenvatinib + H3B-6527 | FGF19-positive Hep3B xenograft | 10 mg/kg + 300 mg/kg | Enhanced anti-tumor activity | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.
FGF19-FGFR4 Signaling Pathway in Sorafenib Resistance
Caption: FGF19-FGFR4 signaling pathway and points of inhibition.
Experimental Workflow for Evaluating In Vivo Efficacy
Caption: Workflow for in vivo efficacy studies.
Detailed Experimental Protocols
Establishment of Sorafenib-Resistant HCC Xenograft Model
-
Cell Line and Animal Model: Utilize a human HCC cell line known to express FGF19 and FGFR4, such as Huh7. Implant 5 x 10^6 Huh7 cells subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Sorafenib Treatment: Once tumors reach a volume of approximately 150-200 mm³, begin oral administration of sorafenib at a dose of 100 mg/kg daily.[3]
-
Development of Resistance: Continue sorafenib treatment for an extended period (e.g., up to 14 months) until tumors demonstrate progressive growth despite continuous therapy, indicating the establishment of sorafenib resistance.[3]
-
Model Validation: Confirm resistance by challenging a cohort of the resistant tumor-bearing mice with sorafenib and observing a lack of tumor growth inhibition compared to vehicle-treated controls.
In Vitro Cell Viability (MTS) Assay
-
Cell Seeding: Plate sorafenib-resistant HCC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or alternative compounds for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Treat sorafenib-resistant HCC cells with this compound or control for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound presents a promising therapeutic strategy for a subset of sorafenib-resistant HCC patients whose tumors are driven by the FGF19-FGFR4 signaling pathway. Its high potency and selectivity, demonstrated in preclinical models, warrant further investigation. This guide provides a foundational comparison of this compound with other treatment options, offering valuable insights for the research and drug development community. The provided experimental protocols can serve as a practical resource for the preclinical evaluation of novel FGFR4 inhibitors. Further studies are necessary to fully elucidate the clinical potential of this compound and to identify predictive biomarkers for patient stratification.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dovitinib induces apoptosis and overcomes sorafenib resistance in hepatocellular carcinoma through SHP-1-mediated inhibition of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cabozantinib for the Treatment of Advanced Hepatocellular Carcinoma: Current Data and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Fgfr4-IN-12 with other covalent inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4). Aberrant FGFR4 signaling, often driven by FGF19 amplification, is a key oncogenic driver in hepatocellular carcinoma (HCC) and other solid tumors. Covalent inhibitors of FGFR4, which form a permanent bond with a specific cysteine residue (Cys552) in the kinase domain, offer the potential for enhanced potency and prolonged target engagement.
This guide provides a head-to-head comparison of prominent covalent FGFR4 inhibitors, with a focus on their biochemical potency, selectivity, and cellular activity. While this report aims to include a comparison with Fgfr4-IN-12, publicly available quantitative data for this specific compound is limited. Therefore, we present a detailed analysis of other well-characterized covalent FGFR4 inhibitors: BLU9931 (fisogatinib), H3B-6527, and FGF401 (roblitinib).
Quantitative Performance Data
The following table summarizes the in vitro potency and selectivity of key covalent FGFR4 inhibitors against the FGFR family of kinases. Lower IC50 values indicate higher potency.
| Inhibitor | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Mechanism of Action | Reference |
| BLU9931 (fisogatinib) | 3 | 591 | 493 | 150 | Irreversible Covalent | [1] |
| H3B-6527 | <1.2 | 320 | 1,290 | 1,060 | Covalent | |
| FGF401 (roblitinib) | 1.9 | >10,000 | >10,000 | >10,000 | Reversible Covalent |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors' actions and the methods used for their evaluation, the following diagrams illustrate the FGFR4 signaling pathway and a typical experimental workflow for characterizing covalent inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are representative methodologies for key assays used in the characterization of FGFR4 inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reagents and Setup : Recombinant human FGFR4 enzyme, a suitable substrate (e.g., poly(E,Y)4:1), ATP, and the test inhibitor are prepared in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reaction : The inhibitor, at various concentrations, is pre-incubated with the FGFR4 enzyme in a 384-well plate. The kinase reaction is initiated by adding the substrate and ATP mixture. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection : The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
Data Analysis : The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Culture : HCC cell lines with known FGFR4 dependency (e.g., Hep3B, HUH7) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are treated with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation : The CellTiter-Glo® reagent, which contains a detergent to lyse the cells and a thermostable luciferase and its substrate, is added to each well. The luciferase reaction uses the ATP from viable cells to produce a luminescent signal.
-
Data Analysis : The luminescence is measured using a plate reader. The IC50 value, representing the concentration of the inhibitor that reduces cell proliferation by 50%, is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Downstream Signaling
This technique is used to detect the phosphorylation status of key proteins in the FGFR4 signaling pathway, providing evidence of target engagement in a cellular context.
-
Cell Treatment and Lysis : FGFR4-dependent cells are treated with the inhibitor for a defined time. Subsequently, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification and Separation : The total protein concentration in the lysates is determined. Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Immunoblotting : The separated proteins are transferred to a membrane (e.g., PVDF). The membrane is then incubated with primary antibodies specific for phosphorylated and total forms of FGFR4, FRS2, and ERK.
-
Detection : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensities are quantified to assess the level of protein phosphorylation.
Conclusion
The covalent FGFR4 inhibitors BLU9931, H3B-6527, and FGF401 demonstrate high potency and selectivity for FGFR4. FGF401, in particular, exhibits exceptional selectivity over other FGFR isoforms, which may translate to a more favorable safety profile by avoiding off-target toxicities associated with the inhibition of FGFR1-3. The irreversible nature of BLU9931 and the covalent mechanism of H3B-6527 suggest the potential for durable target inhibition. In contrast, the reversible covalent mechanism of FGF401 may offer a balance between sustained target engagement and reduced potential for off-target modification. The choice of an optimal covalent FGFR4 inhibitor for therapeutic development will depend on a comprehensive evaluation of its efficacy, safety, and pharmacokinetic properties in relevant preclinical and clinical settings. While data for this compound is not currently available for direct comparison, the information presented here provides a valuable framework for understanding the competitive landscape of covalent FGFR4 inhibitors.
References
Confirming On-Target Effects of Fgfr4-IN-12 by Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of the selective inhibitor Fgfr4-IN-12 by comparing its cellular and molecular impact with that of genetic knockdown of the Fibroblast Growth Factor Receptor 4 (FGFR4). Establishing that a small molecule inhibitor phenocopies the effects of genetically silencing its target is a critical step in preclinical drug development, confirming specificity and mechanism of action.
Introduction to On-Target Validation
FGFR4, a receptor tyrosine kinase, is an increasingly important therapeutic target in various cancers.[1][2] this compound is a potent and selective small molecule inhibitor designed to block the kinase activity of FGFR4. To ensure that the observed biological effects of this compound are a direct result of FGFR4 inhibition and not due to off-target activities, a comparison with a highly specific genetic method, such as siRNA- or shRNA-mediated knockdown, is essential. This approach provides strong evidence that the pharmacological agent is acting "on-target."[2]
Comparative Analysis: this compound vs. Genetic Knockdown
The primary principle of this comparison is that a highly selective inhibitor should produce the same biological consequences as the genetic removal of its target. Key biological processes regulated by FGFR4 signaling include cell proliferation, survival (apoptosis), and downstream signal transduction.
Cell Viability and Proliferation
FGFR4 signaling is known to drive proliferation in certain cancer cell lines. Therefore, both inhibition with this compound and genetic knockdown of FGFR4 are expected to decrease cell viability and proliferation.
Table 1: Comparison of Effects on Cell Viability
| Treatment Group | Assay | Endpoint | Expected Outcome | Reference Data (from FGFR4 siRNA/shRNA studies) |
| Control | CellTiter-Glo | Relative Luminescence Units (RLU) | Baseline Viability | 100% Viability |
| This compound | CellTiter-Glo | RLU | Decreased Viability | Data not available for direct comparison |
| Control siRNA | CellTiter-Glo | RLU | Baseline Viability | ~100% Viability[3][4] |
| FGFR4 siRNA | CellTiter-Glo | RLU | Significantly Decreased Viability | Significant reduction in cell viability observed in multiple cancer cell lines.[3][4] |
Apoptosis
Inhibition of survival signals emanating from FGFR4 should lead to the induction of programmed cell death, or apoptosis.
Table 2: Comparison of Effects on Apoptosis
| Treatment Group | Assay | Endpoint | Expected Outcome | Reference Data (from FGFR4 siRNA/shRNA studies) |
| Control | Annexin V/PI Staining | % Apoptotic Cells | Baseline Apoptosis | Low percentage of apoptotic cells.[5][6] |
| This compound | Annexin V/PI Staining | % Apoptotic Cells | Increased Apoptosis | Data not available for direct comparison |
| Control siRNA | Annexin V/PI Staining | % Apoptotic Cells | Baseline Apoptosis | Low percentage of apoptotic cells.[5][6] |
| FGFR4 siRNA | Annexin V/PI Staining | % Apoptotic Cells | Significantly Increased Apoptosis | Significant increase in early and late apoptotic cells.[5][6] |
Downstream Signaling Pathways
FGFR4 activation leads to the phosphorylation and activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. A true on-target inhibitor should block these phosphorylation events.
Table 3: Comparison of Effects on Downstream Signaling
| Treatment Group | Assay | Analyte | Expected Outcome | Reference Data (from FGFR4 siRNA/shRNA studies) |
| Control | Western Blot | p-ERK, p-AKT | Baseline Phosphorylation | Baseline levels of phosphorylated ERK and AKT.[7][8] |
| This compound | Western Blot | p-ERK, p-AKT | Decreased Phosphorylation | Data not available for direct comparison |
| Control siRNA | Western Blot | p-ERK, p-AKT | Baseline Phosphorylation | Baseline levels of phosphorylated ERK and AKT.[7][8] |
| FGFR4 siRNA | Western Blot | p-ERK, p-AKT | Significantly Decreased Phosphorylation | Marked reduction in the levels of phosphorylated ERK and AKT.[7][8] |
Visualizing the Experimental Logic and Pathways
To understand the experimental design and the targeted signaling pathway, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
siRNA-Mediated Knockdown of FGFR4
-
Cell Seeding: Plate cells (e.g., hepatocellular carcinoma cell lines like Huh-7 or breast cancer lines like MDA-MB-468) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 20-50 pmol of FGFR4-targeting siRNA or a non-targeting control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complex to the cells in fresh, antibiotic-free complete medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection before harvesting for analysis (Western blot, cell viability, or apoptosis assays). Knockdown efficiency should be confirmed by Western blot or qRT-PCR.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound or post-siRNA transfection, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and FGFR4 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis should be used for quantification.[7]
Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound or perform siRNA transfection as described above. Include appropriate vehicle and negative controls.
-
Assay Procedure:
-
After the desired incubation period (e.g., 72 hours), equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader. The signal is directly proportional to the amount of ATP and, thus, the number of viable cells.
Conclusion
A direct comparison of the phenotypic and signaling consequences of this compound and genetic knockdown of FGFR4 is the gold standard for confirming on-target activity. A positive validation, where the pharmacological inhibitor phenocopies the genetic knockdown, provides strong confidence in the inhibitor's mechanism of action and its suitability for further development as a targeted therapeutic. Conversely, a divergence in outcomes would suggest potential off-target effects that warrant further investigation.
References
- 1. Fibroblast growth factor receptor 4 regulates proliferation and antiapoptosis during gastric cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor 4 (FGFR4) and fibroblast growth factor 19 (FGF19) autocrine enhance breast cancer cells survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fgfr4-IN-12: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Fgfr4-IN-12, a potent fibroblast growth factor receptor 4 (FGFR4) inhibitor utilized in cancer research. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance for researchers, scientists, and drug development professionals. As a potent kinase inhibitor, all waste containing this compound must be handled as hazardous chemical waste.
Summary of Key Disposal Principles
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for the disposal of potent kinase inhibitors. All materials contaminated with this compound, including the pure compound, solutions, and laboratory consumables, require disposal as hazardous chemical waste.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Solutions containing this compound | Collect in a sealed, leak-proof, and properly labeled hazardous waste container. |
Experimental Protocols: Step-by-Step Disposal Procedure
Researchers must follow these steps to ensure the safe disposal of this compound and associated waste:
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][2] All handling of the compound and its waste should be performed in a certified chemical fume hood to minimize inhalation risk.[2]
-
Waste Segregation: At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams. This includes unused compounds, solutions, and contaminated consumables such as pipette tips, weighing paper, and gloves.[3]
-
Containment:
-
Solid Waste: Place unused or expired this compound and any contaminated solid materials into a designated, robust, and sealable hazardous waste container.[2][3]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept securely closed when not in use.[2][3]
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[1][2] The label should also include the date of waste accumulation.
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.[3]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A common and effective procedure involves wiping the surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a cleaning agent. All cleaning materials used in this process must also be disposed of as hazardous waste.[3]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of this waste through standard municipal channels.
Signaling Pathway and Experimental Workflow Visualization
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Fgfr4-IN-12
Essential Safety and Handling Guide for Fgfr4-IN-12
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A conservative approach to PPE is mandatory when handling this compound in its powdered form or in solution. The minimum recommended PPE is outlined below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of solutions and accidental contact with the powder. |
| Skin Protection | - Gloves: Double-gloving with nitrile or neoprene gloves is recommended.- Lab Coat: A chemical-resistant lab coat or apron.- Footwear: Closed-toe, chemical-resistant shoes. | Prevents skin contact with the potentially toxic compound. Frequent glove changes are advised, especially if contamination is suspected.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Protects against the inhalation of potentially harmful powders or aerosols.[1] |
Operational Plan: From Receipt to Disposal
This section outlines the procedural, step-by-step guidance for the safe handling of this compound throughout a typical experimental workflow.
2.1. Receiving and Storage
-
Upon Receipt: Visually inspect the container for any damage or leaks. If the integrity of the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) department.
-
Storage of Powder: Store the solid this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] For long-term stability, storage at -20°C for up to three years is recommended for similar compounds.[3]
-
Labeling: Ensure the container is clearly labeled with the compound name and any known hazard information.[2]
2.2. Preparation of Stock Solutions
-
Engineering Controls: All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Solvent Selection: Most kinase inhibitors are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[5]
-
Procedure:
-
Tare a weigh boat inside the chemical fume hood.
-
Carefully weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming may be necessary for some compounds.[3]
-
-
Storage of Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6]
2.3. Use in Cell-Based Assays (Representative Protocol)
The following is a generalized protocol for using this compound in a cell-based assay to determine its inhibitory effects.
-
Cell Seeding: Plate cells in a multi-well plate at a suitable density and allow them to adhere overnight.[5]
-
Preparation of Working Solutions: In a biological safety cabinet, prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Treatment: Remove the existing media from the cells and add the media containing the various concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[5]
-
Analysis: Following incubation, assess the effects of the inhibitor on the cells using an appropriate method, such as a cell viability assay (e.g., MTT) or by analyzing downstream signaling pathways via Western blot.[5][7]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous solid waste container.[8][9]
-
Liquid Waste: Collect all solutions containing this compound (including unused working solutions and media from treated cells) in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[8][9] If DMSO was used as the solvent, the waste should be collected in a container designated for flammable organic waste.[8]
-
Sharps: Any needles or syringes used for handling this compound solutions should be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[8][9]
-
Disposal: Do not dispose of any this compound waste down the drain or in the regular trash.[1] Contact your institution's EHS department for collection and proper disposal of the hazardous waste.[1][8]
Spill and Emergency Procedures
-
Spill: In the event of a spill, evacuate the area and prevent others from entering. If the spill is small and you are trained to handle it, wear full PPE and use an appropriate absorbent material for liquids or carefully wet-clean powdered spills to avoid generating dust.[9] Collect all cleanup materials in a sealed hazardous waste container. Report the spill to your laboratory supervisor and EHS department.[9]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Visualized Workflows
The following diagrams illustrate the key processes for safely handling this compound.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Simplified signaling pathway of FGFR4 and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
